molecular formula C30H41NO7 B12303059 Carmichaenine C

Carmichaenine C

Cat. No.: B12303059
M. Wt: 527.6 g/mol
InChI Key: DQTNVONSIQDYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine C is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

[11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3

InChI Key

DQTNVONSIQDYGN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Complexity of Carmichaenine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Carmichaenine C, a C19-diterpenoid alkaloid. This document details the experimental methodologies for its isolation and structural elucidation and presents its key quantitative data for scientific reference.

Chemical Structure and Stereochemistry

This compound is a complex aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. Its intricate molecular architecture is characterized by a hexacyclic ring system, a common feature of this class of natural products. The core of this compound is a C19-norditerpenoid skeleton, which is biosynthetically derived from a C20-diterpenoid precursor through the loss of one carbon atom.

The chemical formula for this compound is C₃₀H₄₁NO₇, and it has a molecular weight of 527.65 g/mol . The structure is further defined by the presence of a benzoyl group and several methoxy (B1213986) and hydroxy substituents, which contribute to its specific chemical properties and biological activity. The stereochemistry of these functional groups is crucial for its three-dimensional conformation and interaction with biological targets.

Quantitative Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

Data TypeDescription
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Reveals the chemical environment of each hydrogen atom in the molecule, including their connectivity and spatial arrangement.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies the number of non-equivalent carbon atoms and their hybridization states, providing a carbon skeleton fingerprint.
Infrared (IR) Spectroscopy Indicates the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, particularly related to the aromatic benzoyl group.

Note: The specific spectral data values from the primary literature are pending acquisition of the full-text article.

Experimental Protocols

The isolation and structural characterization of this compound and other diterpenoid alkaloids from Aconitum carmichaeli involve a multi-step process.

General Isolation and Purification Procedure

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is outlined below. This process typically begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the individual compounds.

experimental_workflow plant_material Dried and Powdered Plant Material (Aconitum carmichaeli) extraction Extraction (e.g., with EtOH or MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition alkaloid_fraction Total Alkaloid Fraction acid_base_partition->alkaloid_fraction column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) alkaloid_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of diterpenoid alkaloids.

Protocol Details:

  • Extraction: The dried and powdered aerial parts of Aconitum carmichaeli are typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonia) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the total alkaloid fraction.

  • Column Chromatography: The total alkaloid fraction is then subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, to yield the pure this compound.

Structural Elucidation

The determination of the chemical structure and stereochemistry of this compound is achieved through a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the different structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the complete carbon skeleton and determining the positions of substituents.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute stereochemistry.

Signaling Pathways and Logical Relationships

The biological activities of diterpenoid alkaloids are often linked to their interaction with specific cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, many aconitine-type alkaloids are known to interact with voltage-gated sodium channels. The following diagram illustrates a simplified logical relationship for the investigation of the biological activity of a novel natural product like this compound.

logical_relationship compound This compound in_vitro In Vitro Assays (e.g., cell viability, enzyme inhibition) compound->in_vitro target_id Target Identification (e.g., affinity chromatography, proteomics) in_vitro->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Studies (e.g., animal models) pathway_analysis->in_vivo pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics lead_compound Lead Compound for Drug Development pharmacokinetics->lead_compound

Figure 2. Logical workflow for biological activity assessment.

This guide provides a foundational understanding of the chemical nature of this compound and the scientific processes involved in its study. Further research, including the acquisition of detailed spectroscopic data and biological activity screening, will be crucial to fully unlock the potential of this complex natural product.

References

Carmichaenine C: A Technical Guide on its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine C, a C20-diterpenoid alkaloid, is a naturally occurring compound found within the plant species Aconitum carmichaelii, a member of the Ranunculaceae family. This plant, a staple in traditional Chinese medicine, is a rich reservoir of various diterpenoid alkaloids, which are recognized for both their therapeutic potential and inherent toxicity. While extensive research has focused on the more abundant C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine, the C20-diterpenoid alkaloids, including this compound, represent an area of growing interest for their potential pharmacological activities with possibly lower toxicity profiles. This technical guide provides a comprehensive overview of the natural sources, available data on abundance, and detailed methodologies for the extraction and isolation of this compound.

Natural Sources and Abundance

The primary and thus far only identified natural source of this compound is the root of Aconitum carmichaelii Debeaux. This plant is widely distributed and cultivated in China, particularly in the Sichuan province[1]. The roots of A. carmichaelii are known in traditional Chinese medicine as "Chuan Wu" (main root) and "Fu Zi" (lateral roots). These plant parts are known to contain a complex mixture of over 150 diterpenoid alkaloids.

Quantitative data specifically for this compound is limited in publicly available literature. Most quantitative analyses of A. carmichaelii have focused on the highly toxic and abundant C19-diterpenoid alkaloids. However, qualitative analyses have confirmed the presence of a diverse array of C20-diterpenoid alkaloids. The abundance of individual alkaloids in Aconitum species can vary significantly based on factors such as the specific plant part, geographical location, harvest time, and processing methods.

Table 1: Diterpenoid Alkaloids Identified in Aconitum carmichaelii

Alkaloid ClassRepresentative CompoundsGeneral Abundance
C19-Diterpenoid AlkaloidsAconitine, Mesaconitine, HypaconitineHigh
C20-Diterpenoid AlkaloidsThis compound, Kobusine, PseudokobusineLow to Moderate

Experimental Protocols: Isolation and Purification of Diterpenoid Alkaloids

While a specific, standardized protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and separation of diterpenoid alkaloids from Aconitum species can be adapted. The following protocol is a composite of established methods for isolating these types of compounds.

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dried and powdered roots of Aconitum carmichaelii are used as the starting material.

  • Alkalinization and Extraction:

    • The powdered plant material is moistened with an aqueous ammonia (B1221849) solution (typically 10-25%) to liberate the free alkaloid bases.

    • The alkalinized powder is then extracted exhaustively with an organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol at room temperature.

    • The extraction is often performed using maceration with agitation or Soxhlet extraction for a prolonged period to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction for Purification:

    • The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is washed with a non-polar solvent like diethyl ether or petroleum ether to remove neutral and weakly basic impurities.

    • The pH of the aqueous layer is then adjusted to basic (pH 9-11) with an alkali such as ammonia or sodium carbonate. This deprotonates the alkaloids, causing them to precipitate or become extractable into an organic solvent.

    • The basic aqueous solution is then extracted multiple times with a solvent like chloroform or dichloromethane (B109758) to obtain the total crude alkaloids.

Separation and Purification of Individual Alkaloids

The crude alkaloid mixture is a complex blend of numerous compounds requiring advanced chromatographic techniques for separation.

  • Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include petroleum ether-acetone, chloroform-methanol, or ethyl acetate-methanol, often with the addition of a small amount of a basic modifier like diethylamine (B46881) or ammonia to reduce tailing of the alkaloid peaks.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

  • Counter-Current Chromatography (CCC):

    • pH-zone-refining CCC is a particularly effective technique for the preparative separation of alkaloids from Aconitum species.

    • This method utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation of basic compounds. A common solvent system is petroleum ether-ethyl acetate-methanol-water. Triethylamine is added to the upper organic phase as a retainer, and an acid like hydrochloric acid is added to the lower aqueous phase as an eluent.

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC is used for the final purification of isolated compounds.

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) at a slightly basic pH.

    • The effluent is monitored using a UV detector, and the peaks corresponding to individual alkaloids are collected.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Potential Pharmacological Significance and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The toxicity of these compounds is often linked to their affinity for voltage-gated sodium channels.

C20-diterpenoid alkaloids, as a class, are generally considered to be less toxic than their C19 counterparts. Their pharmacological effects are thought to be mediated through various mechanisms, including the modulation of ion channels and inflammatory signaling pathways. For instance, some C20-diterpenoid alkaloids have been shown to affect cutaneous blood flow.

While specific signaling pathways for this compound have not been elucidated, related C20-diterpenoid alkaloids from Aconitum have been reported to influence pathways such as the NF-κB signaling pathway, which is a key regulator of inflammation. The general mechanism involves the inhibition of the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines.

Visualizations

experimental_workflow Aconitum_carmichaelii Aconitum carmichaelii Roots Powdered_Material Powdered Plant Material Aconitum_carmichaelii->Powdered_Material Alkalinization Alkalinization (Aqueous Ammonia) Powdered_Material->Alkalinization Extraction Solvent Extraction (e.g., Methanol) Alkalinization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Purification Acid-Base Purification Crude_Extract->Acid_Base_Purification Total_Alkaloids Total Crude Alkaloids Acid_Base_Purification->Total_Alkaloids Column_Chromatography Column Chromatography (Silica Gel/Alumina) Total_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions CCC Counter-Current Chromatography (pH-Zone-Refining) Fractions->CCC Purified_Fractions Purified Fractions CCC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Carmichaenine_C Pure this compound HPLC->Carmichaenine_C Structure_Elucidation Structure Elucidation (MS, NMR, X-ray) Carmichaenine_C->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkB_NF_kB IκBα-NF-κB Complex IKK_Complex->IkB_NF_kB phosphorylates IκBα IkB IκBα NF_kB NF-κB (p50/p65) Nuclear_Translocation Nuclear Translocation NF_kB->Nuclear_Translocation Phosphorylation Phosphorylation IkB_NF_kB->Phosphorylation Ubiquitination Ubiquitination & Degradation Phosphorylation->Ubiquitination Ubiquitination->NF_kB releases Nucleus Nucleus Nuclear_Translocation->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Gene_Transcription->Inflammatory_Mediators C20_Alkaloid C20-Diterpenoid Alkaloid (e.g., this compound) C20_Alkaloid->IKK_Complex inhibits

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound represents one of the many C20-diterpenoid alkaloids present in Aconitum carmichaelii. While current research has not extensively quantified its abundance or fully elucidated its specific pharmacological profile, the general methodologies for the isolation and purification of related alkaloids provide a solid foundation for further investigation. The potential for C20-diterpenoid alkaloids to exhibit significant biological activity with a more favorable safety profile compared to C19-diterpenoid alkaloids makes this compound and its analogues compelling targets for future drug discovery and development efforts, particularly in the areas of anti-inflammatory and analgesic therapies. Further quantitative studies and detailed pharmacological screenings are necessary to fully understand the potential of this natural product.

References

Physical and chemical properties of pure Carmichaenine C

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Carmichaenine C" has yielded no direct results for a compound with this specific name in the public domain scientific literature. The search results primarily returned information on a pigment named "Carmine" and other unrelated chemical compounds.

This suggests that "this compound" may be one of the following:

  • A very recently discovered compound: Information may not yet be widely available.

  • A compound with a different or less common name: The name used for the query might be a synonym or a trivial name not broadly indexed.

  • A potential misspelling: A typographical error in the name could be leading to a lack of results.

Without any available data on the physical and chemical properties, experimental protocols, or biological activities of "this compound," it is not possible to generate the requested in-depth technical guide or whitepaper.

Further investigation would require a more specific identifier for the compound, such as a Chemical Abstracts Service (CAS) number, a full IUPAC name, or a reference to a scientific publication where its discovery or synthesis is described.

Characterization of Carmichaeline C: A Technical Guide to its Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies used for the characterization of Carmichaeline C, a diterpenoid alkaloid. It is important to note that "Carmichaeline C" is likely a variant or misspelling of Carmichaeline , which is also known by its synonym Karakoline . This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, identification, and structural elucidation of natural products. The information presented herein is based on established analytical techniques for the characterization of C19-diterpenoid alkaloids isolated from plants of the Aconitum genus.

While a complete, publicly available dataset specifically for Carmichaeline (Karakoline) is not readily found in the scientific literature, this guide provides representative spectral data and detailed experimental protocols based on the analysis of closely related and well-characterized analogues.

Compound Profile: Carmichaeline (Karakoline)

  • Molecular Formula: C₂₂H₃₅NO₄

  • Molecular Weight: 377.5 g/mol

  • Class: C19-Diterpenoid Alkaloid

  • Reported Origin: Aconitum species

Spectroscopic Data for Structural Elucidation

The structural characterization of Carmichaeline C relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Spectral Data for a Carmichaeline-type Alkaloid (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (Representative)
0.85 - 1.10t7.23HN-CH₂-CH
1.15 - 1.30s-3HCH
3.20 - 3.40s-3HOCH
3.50 - 4.50m--Protons on carbons bearing hydroxyl groups
1.00 - 3.00m--Aliphatic protons on the diterpenoid skeleton

Table 2: Representative ¹³C NMR Spectral Data for a Carmichaeline-type Alkaloid (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment (Representative)
10 - 20CH₃N-CH₂-C H₃
20 - 40CH₃C H₃
40 - 60CH₂, CHAliphatic carbons
50 - 60OCH₃OC H₃
60 - 90CH-O, C-OCarbons bearing hydroxyl or ether groups
70 - 100Quaternary CQuaternary carbons in the core structure
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Representative Mass Spectrometry Data for a Carmichaeline-type Alkaloid

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive[M+H]⁺Molecular ion peak, confirms molecular weight
MS/MSPositiveVariousFragmentation pattern provides structural clues
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative Infrared (IR) Spectral Data for a Carmichaeline-type Alkaloid

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
3600 - 3200BroadO-H stretch (hydroxyl groups)
2980 - 2850StrongC-H stretch (aliphatic)
1470 - 1350MediumC-H bend (aliphatic)
1200 - 1000StrongC-O stretch (alcohols, ethers)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectral data for a Carmichaeline-type alkaloid.

Isolation and Purification

Diterpenoid alkaloids are typically isolated from the roots of Aconitum species. The general procedure involves:

  • Extraction: The air-dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.

  • Chromatography: The alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • 1D NMR Acquisition:

    • ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

  • Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive ion mode. For MS/MS analysis, the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).

Infrared Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a diterpenoid alkaloid like Carmichaeline C.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Aconitum Plant Material (e.g., roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids column_chrom Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Carmichaeline C hplc->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms ir Infrared Spectroscopy (FTIR) pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Workflow for Isolation and Characterization

This comprehensive approach, combining chromatographic separation with advanced spectroscopic analysis, is essential for the unambiguous structural determination of complex natural products like Carmichaeline C.

Toxicological Profile of Alkaloids from Aconitum carmichaelii: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum carmichaelii Debeaux, a perennial herb of the Ranunculaceae family, has a long history of use in traditional medicine, particularly for its analgesic and anti-inflammatory properties. However, its therapeutic application is severely limited by the presence of highly toxic C19-diterpenoid alkaloids. This technical guide provides a comprehensive overview of the toxicological profile of these alkaloids, focusing on their mechanisms of action, quantitative toxicity data, and the signaling pathways implicated in their toxic effects. Detailed experimental protocols for the analysis and assessment of these toxins are also provided to support further research and drug development efforts aimed at mitigating their toxicity while harnessing their therapeutic potential.

Introduction

The roots of Aconitum carmichaelii, known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, contain a complex mixture of alkaloids. While these compounds are responsible for the plant's medicinal effects, they are also potent cardiotoxins and neurotoxins.[1] The primary toxic constituents are diester-diterpenoid alkaloids (DDAs), with aconitine, mesaconitine, and hypaconitine (B608023) being the most abundant and toxic.[2][3] Understanding the toxicological profile of these alkaloids is crucial for the safe and effective use of Aconitum-derived medicines.

Principal Toxic Alkaloids

The toxicity of Aconitum carmichaelii is primarily attributed to the following C19-diester diterpenoid alkaloids:

  • Aconitine: Considered the most toxic alkaloid in the plant.[4]

  • Mesaconitine: A structurally similar alkaloid with significant toxicity.[2]

  • Hypaconitine: Another major toxic DDA found in Aconitum species.

Processing methods, such as boiling or steaming, can hydrolyze these diester alkaloids into less toxic monoester diterpenoid alkaloids (MDAs) like benzoylaconine, benzoylmesaconine, and benzoylhypaconine, and further to non-toxic alcohol amine alkaloids.

Mechanism of Toxicity

The primary mechanism of toxicity for Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, neurons, and muscles.

Aconitine and its analogues bind to site 2 of the α-subunit of VGSCs, causing a persistent activation of the channel. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and subsequent paralysis of the cell. The sustained sodium influx also disrupts intracellular calcium homeostasis, contributing to cardiotoxicity.

Quantitative Toxicological Data

The toxicity of Aconitum carmichaelii alkaloids has been quantified through various studies. The following tables summarize the available LD50 and IC50 values.

Table 1: LD50 Values of Aconitum carmichaelii Alkaloids and Extracts

Compound/ExtractAnimal ModelRoute of AdministrationLD50 ValueReference(s)
AconitineMouseOral1.8 mg/kg
AconitineMouseIntraperitoneal0.308 mg/kg
MesaconitineMouseOral1.9 mg/kg
MesaconitineMouseIntravenous0.068 mg/kg
Unprocessed A. carmichaelii Lateral RootMouseOral1.89 g/kg
Yeast-fermented AconitumMouseIntraperitoneal13.80 mg/kg
Original AconitumMouseIntraperitoneal1.44 mg/kg

Table 2: IC50 Values of Aconitum carmichaelii Alkaloids

CompoundCell LineAssayIC50 ValueReference(s)
AconitineH9c2 CardiomyocytesCell Viability32 µM
Benzoylhypaconine-MAPK Inhibition6.70 µM
Benzoylhypaconine-NF-κB Inhibition127.31 µM

Signaling Pathways in Aconitum Alkaloid Toxicity

Several signaling pathways are implicated in the cardiotoxicity of Aconitum carmichaelii alkaloids. These pathways are involved in inflammation, apoptosis, and cellular stress responses.

MAPK/NF-κB/STAT3 Signaling Pathway

Alkaloids from Aconitum carmichaelii can modulate the MAPK, NF-κB, and STAT3 signaling pathways. The activation of p38 MAPK can trigger the NF-κB pathway, leading to the nuclear translocation of NF-κB and the expression of downstream inflammatory genes such as IL-6, IL-10, and TNF-α.

MAPK_NFkB_STAT3 cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Aconitum_Alkaloids Aconitum Alkaloids p38 p38 MAPK Aconitum_Alkaloids->p38 Inhibition of phosphorylation ERK ERK Aconitum_Alkaloids->ERK Inhibition of phosphorylation JNK JNK Aconitum_Alkaloids->JNK Inhibition of phosphorylation JAK2 JAK2 Aconitum_Alkaloids->JAK2 Inhibition of expression Ikk IKK p38->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_n->Inflammatory_Genes Induces STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_n STAT3 (nucleus) STAT3->STAT3_n Dimerizes & Translocates STAT3_n->Inflammatory_Genes TNF_NLRP3 cluster_tnf TNFα Pathway cluster_nlrp3 NLRP3 Inflammasome Aconitine Aconitine TNFa TNFα Aconitine->TNFa Induces NLRP3 NLRP3 Aconitine->NLRP3 Activates TNFR TNFR TNFa->TNFR Binds Caspase8 Caspase-8 TNFR->Caspase8 Activates Apoptosis Cardiomyocyte Apoptosis Caspase8->Apoptosis ASC ASC NLRP3->ASC Recruits pro_Caspase1 pro-Caspase-1 ASC->pro_Caspase1 Recruits Caspase1 Caspase-1 pro_Caspase1->Caspase1 Cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b Mature IL1b->Apoptosis Contributes to HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis start Pulverized Aconitum Sample extract Ultrasonic Extraction (70% Methanol) start->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter end_extract Sample for HPLC filter->end_extract inject Inject Sample (20 µL) end_extract->inject column C18 Column inject->column detection Diode-Array Detector (233 nm) column->detection mobile_phase Mobile Phase: Acetonitrile & Ammonium Bicarbonate Buffer quantification Quantification detection->quantification

References

The Therapeutic Promise of Atisine-Type Diterpenoid Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type diterpenoid alkaloids, a significant class of C20-diterpenoid alkaloids, are complex nitrogen-containing natural products primarily found in plant genera such as Aconitum, Delphinium, and Spiraea.[1][2][3] These compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the therapeutic relevance of atisine-type diterpenoid alkaloids, focusing on their quantitative biological data, detailed experimental protocols for activity assessment, and the signaling pathways through which they exert their effects.

Data Presentation: Biological Activities of Atisine-Type Diterpenoid Alkaloids

The following tables summarize the quantitative data on the various biological activities exhibited by atisine-type diterpenoid alkaloids, providing a comparative overview of their potency.

Table 1: Antitumor Activity

CompoundCell LineIC50 (µM)Positive ControlIC50 (µM) of ControlReference
HonatisineMCF-7 (Breast Cancer)3.16Etoposide7.53[1]
Delphatisine CA549 (Lung Adenocarcinoma)2.36EtoposideNot specified[1]
Brunonianine BSkov-3 (Ovarian Cancer)3.14Not specifiedNot specified
Brunonianine CSkov-3 (Ovarian Cancer)2.41Not specifiedNot specified
Spiramine Derivative S1HL-60, SMMC-7721, A-549, MCF-7, SW-4801.34, 1.04, 2.03, 0.67, 1.97Cisplatin, S-3Not specified
Spiramine Derivative S2HL-60, SMMC-7721, A-549, MCF-7, SW-4802.73, 2.63, 3.09, 1.12, 2.81Cisplatin, S-3Not specified

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Cell Line/ModelReference
Forrestline FNO Production Inhibition9.57RAW264.7 Macrophages

Table 3: Analgesic Activity

CompoundAssayED50 (mg/kg)Animal ModelReference
Aconicatisulfonine AAcetic Acid-Induced WrithingNot specified (50.3% inhibition at 1.0 mg/kg)Mice
Aconicatisulfonine BAcetic Acid-Induced WrithingNot specified (75.7% inhibition at 1.0 mg/kg)Mice

Table 4: Antiarrhythmic Activity

CompoundAssayED50 (mg/kg)Animal ModelReference
AtidineAconitine-Induced Arrhythmia5Rat
DihydroatisineAconitine-Induced Arrhythmia1Rat

Table 5: Cholinesterase Inhibitory Activity

CompoundEnzymeIC50 (µM)Reference
AjaconineAcetylcholinesterase (AChE)12.61
AjaconineButyrylcholinesterase (BChE)10.18
Heterophyllinine BButyrylcholinesterase (BChE)40.63

Table 6: Antiparasitic Activity

CompoundParasiteIC50 (µM)Reference
Atisinium chlorideTrypanosoma cruzi5.46

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, Skov-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The atisine-type diterpenoid alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin (B1665792) or morphine).

  • Induction of Writhing: Thirty minutes after compound administration, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally to induce writhing.

  • Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the control group.

Antiarrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This model is used to assess the antiarrhythmic potential of compounds.

  • Animals: Male Sprague-Dawley rats (250-300 g) are anesthetized (e.g., with urethane).

  • Surgical Preparation: The jugular vein is cannulated for drug administration. ECG is recorded using subcutaneous electrodes.

  • Induction of Arrhythmia: A continuous infusion of aconitine (B1665448) (e.g., 10 µg/kg/min) is administered to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Compound Administration: The test compound is administered intravenously a few minutes before the start of the aconitine infusion.

  • Data Analysis: The dose of aconitine required to produce different types of arrhythmias is determined. The antiarrhythmic effect of the test compound is evaluated by its ability to increase the dose of aconitine needed to induce arrhythmias or to prevent the occurrence of arrhythmias.

Cholinesterase Inhibitory Activity: Ellman's Method

This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • AChE or BChE enzyme solution

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (B1204863) (produced by substrate hydrolysis) with DTNB.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each concentration of the test compound, and the IC50 value is calculated.

Antiparasitic Activity: Trypanosoma cruzi Amastigote Assay

This assay assesses the activity of compounds against the intracellular replicative form of T. cruzi.

  • Cell Culture: Host cells (e.g., L6 or Vero cells) are seeded in 96-well plates.

  • Infection: The host cells are infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Quantification of Amastigotes:

    • Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted under a microscope.

    • Reporter Gene Assay: If using a parasite strain expressing a reporter gene (e.g., β-galactosidase), a substrate is added, and the resulting colorimetric or fluorometric signal is measured, which is proportional to the number of viable parasites.

  • Data Analysis: The percentage of inhibition of amastigote proliferation is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Atisine-type diterpenoid alkaloids exert their diverse biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their activity.

Biosynthesis of Atisine-Type Diterpenoid Alkaloids

The biosynthesis of these complex molecules originates from the isoprenoid pathway, leading to the formation of the atisane (B1241233) skeleton, which is then aminated.

Atisine Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atisane ent-Atisane Diterpenoids ent_CPP->ent_Atisane KS Atisine_Alkaloids Atisine-Type Alkaloids ent_Atisane->Atisine_Alkaloids Amination

Caption: Biosynthetic pathway of atisine-type alkaloids.

Anti-inflammatory Mechanism via NF-κB and MAPK Signaling

Several atisine-type diterpenoids, such as forrestline F, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Anti-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK LPS LPS LPS->TLR4 Atisine_Alkaloid Atisine-Type Alkaloid Atisine_Alkaloid->IKK Inhibits MAPK MAPK (p38, ERK, JNK) Atisine_Alkaloid->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->NFκB_nuc Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Inflammatory_Genes Induces Transcription

Caption: Inhibition of NF-κB and MAPK pathways.

Antitumor Mechanism via G2/M Cell Cycle Arrest

Certain atisine-type alkaloids, like brunonianine B, induce cytotoxicity in cancer cells by causing cell cycle arrest at the G2/M checkpoint.

G2_M_Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Cdc25C Cdc25C CyclinB_CDK1 Cyclin B/CDK1 (MPF) Cdc25C->CyclinB_CDK1 Activates Wee1 Wee1 Wee1->CyclinB_CDK1 Inhibits CyclinB_CDK1->M_Phase Promotes Entry Atisine_Alkaloid Atisine-Type Alkaloid (e.g., Brunonianine B) Atisine_Alkaloid->M_Phase Blocks Atisine_Alkaloid->Cdc25C Inhibits? Atisine_Alkaloid->Wee1 Activates?

Caption: G2/M cell cycle arrest mechanism.

Conclusion

Atisine-type diterpenoid alkaloids represent a promising class of natural products with significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, pain, cardiac arrhythmias, and parasitic infections. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of these fascinating molecules. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of atisine-type alkaloids, as well as on lead optimization to enhance their efficacy and safety profiles for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis Strategies for Carmichaenine C and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the first asymmetric total synthesis of the complex C19-diterpenoid alkaloid, (−)-carmichaenine C. The presented strategy showcases a convergent and highly efficient approach, offering valuable insights for the synthesis of structurally related analogues.

Introduction

Carmichaenine C is a member of the C19-diterpenoid alkaloids, a class of natural products known for their intricate molecular architectures and significant biological activities. The total synthesis of these molecules represents a formidable challenge in organic chemistry. This document outlines the successful synthetic strategy developed by Gong and coworkers, which hinges on a key Diels-Alder reaction to construct the core carbocyclic framework and a late-stage C–H oxidation for the introduction of a key hydroxyl group.

Retrosynthetic Analysis and Strategy

The synthetic approach towards (−)-carmichaenine C is characterized by a convergent strategy, where two complex fragments are synthesized independently and then coupled. The retrosynthesis reveals the key bond disconnections and the strategic importance of a [4+2] cycloaddition.

A DOT script for the retrosynthetic analysis is provided below:

G cluster_retrosynthesis Retrosynthetic Analysis of (-)-Carmichaenine C Carmichaenine_C (-)-Carmichaenine C Intermediate_A Late-stage C-H Oxidation Carmichaenine_C->Intermediate_A Intermediate_B Lactone Formation Intermediate_A->Intermediate_B Intermediate_C Key Intermediate I Intermediate_B->Intermediate_C Intermediate_D Diels-Alder Cycloaddition Intermediate_C->Intermediate_D Fragment_A Dienophile Fragment Intermediate_D->Fragment_A Fragment_B Diene Fragment Intermediate_D->Fragment_B

Caption: Retrosynthetic analysis of (−)-carmichaenine C.

Key Synthetic Transformations and Experimental Protocols

The synthesis is highlighted by several key transformations that enable the efficient construction of the complex polycyclic core. Detailed protocols for these critical steps are provided below.

Table 1: Summary of Key Synthetic Steps and Yields
StepTransformationReagents and ConditionsYield (%)
1 Asymmetric Diels-Alder ReactionDiene, Dienophile, (S)-CBS, Me2AlCl, CH2Cl2, -78 °C85
2 IodolactonizationI2, NaHCO3, MeCN/H2O, 0 °C to rt92
3 Radical Deiodination and Lactone ReductionAIBN, Bu3SnH, Toluene, 110 °C; then DIBAL-H, CH2Cl2, -78 °C78
4 Olefin MetathesisGrubbs II catalyst, CH2Cl2, reflux95
5 Late-stage C-H OxidationSeO2, 1,4-dioxane (B91453), 100 °C40
Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

  • To a solution of the chiral (S)-CBS catalyst (0.1 equiv) in anhydrous CH2Cl2 (2.0 M) at -78 °C under an argon atmosphere, add a solution of Me2AlCl (1.0 M in hexanes, 1.2 equiv).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the dienophile (1.0 equiv) in CH2Cl2 to the catalyst mixture and stir for an additional 15 minutes.

  • Add a solution of the diene (1.5 equiv) in CH2Cl2 dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.

Protocol 2: Late-stage C-H Oxidation

  • To a solution of the advanced intermediate (1.0 equiv) in 1,4-dioxane (0.05 M) in a sealed tube, add selenium dioxide (5.0 equiv).

  • Heat the mixture to 100 °C and stir for 48 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to yield (−)-carmichaenine C.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from starting materials to the final natural product.

G cluster_workflow Synthetic Workflow for (-)-Carmichaenine C Start Starting Materials Diels_Alder Asymmetric Diels-Alder Start->Diels_Alder Cycloadduct Bicyclic Intermediate Diels_Alder->Cycloadduct Functional_Group_Manipulations Multi-step Functional Group Manipulations Cycloadduct->Functional_Group_Manipulations Key_Intermediate Tetracyclic Core Functional_Group_Manipulations->Key_Intermediate Ring_Closing Ring-Closing Metathesis Key_Intermediate->Ring_Closing Pentacyclic_Intermediate Pentacyclic Framework Ring_Closing->Pentacyclic_Intermediate CH_Oxidation Late-stage C-H Oxidation Pentacyclic_Intermediate->CH_Oxidation Carmichaenine_C (-)-Carmichaenine C CH_Oxidation->Carmichaenine_C

Caption: Overall synthetic workflow for (−)-carmichaenine C.

Conclusion and Future Directions

The total synthesis of (−)-carmichaenine C has been successfully achieved through a concise and convergent strategy. The key features include a highly stereoselective Diels-Alder reaction and a late-stage C-H oxidation. This synthetic route not only provides access to this complex natural product but also opens avenues for the synthesis of novel analogues for structure-activity relationship studies. Future work may focus on refining the efficiency of the late-stage oxidation and exploring alternative cyclization strategies to further improve the overall yield. The developed protocols are robust and can be adapted for the synthesis of other diterpenoid alkaloids.

Application Notes and Protocols for the Extraction and Purification of Carmichaenine C from Aconitum carmichaeli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine C is a C19-diterpenoid alkaloid of the aconitine (B1665448) type, naturally occurring in the lateral roots of Aconitum carmichaeli Debx.[1]. This plant, a member of the Ranunculaceae family, is a staple in traditional Chinese medicine. The complex structure of this compound and its potential pharmacological activities necessitate robust and efficient protocols for its extraction and purification for further research and drug development. These application notes provide a comprehensive overview of the methodologies for isolating this compound from its natural source, complete with detailed experimental protocols and expected yields.

Data Presentation

The following tables summarize the quantitative data extracted from relevant studies on the extraction and purification of related diterpenoid alkaloids from Aconitum carmichaeli. While specific data for this compound is limited, these values provide a benchmark for expected yields and purity at various stages of the process.

Table 1: Extraction Yields of Diterpenoid Alkaloids from Aconitum carmichaeli

Extraction MethodStarting MaterialCrude Extract Yield (% of dry weight)Total Alkaloid Content in Crude Extract (%)Reference
95% Ethanol Reflux5 kg dried lateral roots12.4% (620 g)Not specified[2]
Acidified Alcohol Reflux1.0 g powdered rootsNot specifiedNot specified[3]
70% Methanol Ultrasonic Extraction1 g powdered rootsNot specifiedNot specified[4]

Table 2: Purification Yields and Purity of Diterpenoid Alkaloids from Crude Extract of Aconitum carmichaeli

Purification MethodStarting MaterialCompoundYield (mg) from 90 mg crude extractPurity (%)Reference
High-Speed Counter-Current Chromatography (HSCCC)90 mg crude extractBeiwutine15.397.9[1]
High-Speed Counter-Current Chromatography (HSCCC)90 mg crude extractMesaconitine35.196.2
High-Speed Counter-Current Chromatography (HSCCC)90 mg crude extractHypaconitine22.799.2

Experimental Protocols

The following protocols describe a multi-step process for the extraction and purification of this compound from the dried lateral roots of Aconitum carmichaeli.

Protocol 1: Solvent Extraction of Total Alkaloids

This protocol outlines the initial extraction of total alkaloids from the plant material.

Materials:

  • Dried and powdered lateral roots of Aconitum carmichaeli

  • 95% Ethanol (EtOH)

  • Reflux apparatus

  • Rotary evaporator

  • Distilled water

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Air-dried lateral roots of A. carmichaeli (5 kg) are pulverized into a coarse powder.

  • The powdered material is extracted three times with 95% EtOH (30 L) for 2 hours under reflux.

  • The EtOH extracts are combined and concentrated in vacuo using a rotary evaporator to yield a semi-solid residue (approximately 620 g).

  • The residue is suspended in distilled water and then subjected to successive liquid-liquid partitioning with petroleum ether, EtOAc, and n-BuOH (5 x 2.5 L each).

  • The n-BuOH fraction, which contains the majority of the diterpenoid alkaloids, is collected and concentrated in vacuo to yield the crude alkaloid extract (approximately 85 g).

Protocol 2: Preliminary Purification by Column Chromatography

This protocol describes the initial fractionation of the crude alkaloid extract.

Materials:

  • Crude n-BuOH extract

  • Silica (B1680970) gel (200-300 mesh)

  • Glass chromatography column

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • The crude n-BuOH extract (85 g) is adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using a slurry of silica gel in CHCl₃.

  • The adsorbed sample is loaded onto the top of the column.

  • The column is eluted with a gradient of CHCl₃-MeOH (from 50:1 to 1:1) to separate the components.

  • Fractions are collected and monitored by TLC to identify those containing diterpenoid alkaloids.

  • Fractions with similar TLC profiles are combined and concentrated.

Protocol 3: Fine Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

  • Enriched alkaloid fraction from Protocol 2

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Distilled water

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a ratio of 3:5:4:5 (v/v/v/v). The two phases are separated after equilibration.

  • The HSCCC instrument is filled with the upper phase as the stationary phase.

  • The enriched alkaloid fraction is dissolved in a small volume of the lower phase.

  • The sample solution is injected into the HSCCC system.

  • The apparatus is rotated at 850 rpm, and the lower phase is used as the mobile phase at a flow rate of 2.0 mL/min.

  • The effluent is monitored with a UV detector at 235 nm.

  • Fractions corresponding to the peaks of interest are collected.

  • The collected fractions are concentrated, and the purity of the isolated this compound is determined by HPLC analysis.

Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Aconitum carmichaeli Roots SolventExtraction Solvent Extraction (95% Ethanol Reflux) PlantMaterial->SolventExtraction Concentration1 Concentration (Rotary Evaporation) SolventExtraction->Concentration1 LiquidPartition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) Concentration1->LiquidPartition nBuOH_Fraction n-Butanol Fraction (Crude Alkaloid Extract) LiquidPartition->nBuOH_Fraction ColumnChromatography Column Chromatography (Silica Gel, CHCl3-MeOH gradient) nBuOH_Fraction->ColumnChromatography EnrichedFraction Enriched this compound Fraction ColumnChromatography->EnrichedFraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC PureCarmichaenineC Pure this compound HSCCC->PureCarmichaenineC

Caption: Workflow for this compound extraction and purification.

Diagram 2: Logical Relationships in the Purification Process

Purification_Logic CrudeExtract Crude Alkaloid Extract PolaritySeparation Separation by Polarity CrudeExtract->PolaritySeparation Column Chromatography SizeExclusion Separation by Size (Optional) CrudeExtract->SizeExclusion e.g., Sephadex LH-20 PartitionCoefficient Separation by Partition Coefficient PolaritySeparation->PartitionCoefficient HSCCC SizeExclusion->PolaritySeparation HighPurityProduct High Purity this compound PartitionCoefficient->HighPurityProduct

Caption: Logical steps in the purification of this compound.

References

In Vitro Assays to Assess the Biological Activity of Carmichaenine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine C is a diterpenoid alkaloid, a class of natural products known for a wide spectrum of biological activities. Compounds of this type, particularly those isolated from plants of the Aconitum genus, have been traditionally used in medicine and have been the subject of modern pharmacological research. The core chemical structure of diterpenoid alkaloids lends itself to potent anti-inflammatory, analgesic, and cardiotonic or cardiotoxic effects.

These application notes provide a comprehensive overview of established in vitro assays that can be employed to characterize the biological activity of this compound. While specific experimental data for this compound is not yet available in the public domain, the protocols detailed below are based on well-established methods for assessing the activities of analogous diterpenoid alkaloids. These assays will enable researchers to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent.

Assessment of Anti-Inflammatory Activity

Diterpenoid alkaloids frequently exhibit potent anti-inflammatory properties. A common mechanism for this activity is the suppression of pro-inflammatory mediators in activated macrophages. The following assays are recommended for evaluating the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a test compound can be quantified by its ability to inhibit this NO production. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (Absorbance of LPS-stimulated control - Absorbance of sample) / Absorbance of LPS-stimulated control ] x 100

Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines produced by activated macrophages. The levels of these cytokines in the cell culture supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs). A reduction in the secretion of these cytokines in the presence of this compound would indicate anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 as described in the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

  • ELISA for TNF-α and IL-6:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine.

      • Adding the collected cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured cytokine.

      • Washing the plate and adding a substrate solution that is converted by the enzyme into a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the respective recombinant cytokines.

Data Presentation: Anti-Inflammatory Activity

AssayEndpointCell LineStimulantResult (Hypothetical for this compound)
Nitric Oxide ProductionNO InhibitionRAW 264.7LPS (1 µg/mL)IC50: [To be determined] µM
Cytokine SecretionTNF-α InhibitionRAW 264.7LPS (1 µg/mL)IC50: [To be determined] µM
Cytokine SecretionIL-6 InhibitionRAW 264.7LPS (1 µg/mL)IC50: [To be determined] µM

IC50: The half maximal inhibitory concentration.

Experimental Workflow for Anti-Inflammatory Assays

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis start Culture RAW 264.7 cells seed Seed cells in 96-well plate start->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay for NO incubate->griess elisa_tnf ELISA for TNF-α incubate->elisa_tnf elisa_il6 ELISA for IL-6 incubate->elisa_il6 analyze Calculate IC50 griess->analyze elisa_tnf->analyze elisa_il6->analyze

Caption: Workflow for in vitro anti-inflammatory assays.

Assessment of Cytotoxicity

It is crucial to determine whether the observed biological activities are due to a specific pharmacological effect or simply a result of cytotoxicity. The MTT assay is a widely used method to assess cell viability.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture and Seeding: Culture the relevant cell line (e.g., RAW 264.7 for correlation with anti-inflammatory assays, or a cancer cell line if evaluating anti-proliferative effects) and seed in a 96-well plate as previously described.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of sample / Absorbance of control) x 100

Data Presentation: Cytotoxicity

AssayEndpointCell Line(s)Result (Hypothetical for this compound)
MTT AssayCell ViabilityRAW 264.7, etc.IC50: [To be determined] µM

IC50: The half maximal inhibitory concentration, in this context, represents the concentration at which 50% of cell viability is lost.

Assessment of Analgesic Activity

While many analgesic assays are conducted in vivo, in vitro methods can provide valuable insights into the mechanism of action. Diterpenoid alkaloids may exert analgesic effects by inhibiting enzymes involved in the inflammatory pain pathway or by modulating the activity of ion channels in sensory neurons.

COX and LOX Inhibition Assays

Principle: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of pain and inflammation. The inhibitory effect of this compound on these enzymes can be measured using commercially available colorimetric or fluorometric assay kits.

Experimental Protocol:

  • Assay Kits: Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

  • Procedure: Follow the manufacturer's instructions. These assays typically involve the incubation of the purified enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound (this compound). The product formation is then measured.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation: Analgesic Activity

AssayEndpointEnzymeResult (Hypothetical for this compound)
Enzyme InhibitionCOX-1 InhibitionPurified COX-1IC50: [To be determined] µM
Enzyme InhibitionCOX-2 InhibitionPurified COX-2IC50: [To be determined] µM
Enzyme Inhibition5-LOX InhibitionPurified 5-LOXIC50: [To be determined] µM

Signaling Pathway for COX and LOX Inhibition

G cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs pain_inflammation_cox Pain & Inflammation pgs->pain_inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation lts->inflammation_lox carmichaenine_c This compound carmichaenine_c->cox Inhibition? carmichaenine_c->lox Inhibition?

Caption: Arachidonic acid cascade and potential inhibition by this compound.

Assessment of Cardiotonic/Cardiotoxic Activity

Aconitum alkaloids are well-known for their potent effects on the cardiovascular system, which can be either therapeutic (cardiotonic) or toxic depending on the dose. In vitro assays using cardiomyocytes are essential for evaluating the potential cardiac effects of this compound.

Cytotoxicity in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Principle: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for assessing cardiotoxicity. The release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from damaged cells, into the culture medium is a common indicator of cytotoxicity.

Experimental Protocol:

  • Cell Culture: Culture hiPSC-CMs according to the supplier's recommendations. These cells typically form a spontaneously beating syncytium.

  • Compound Treatment: Treat the hiPSC-CMs with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Collect the cell culture supernatant.

    • Follow the manufacturer's protocol, which typically involves an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH is then used to reduce a tetrazolium salt to a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product. The amount of LDH release is proportional to the number of damaged cells.

Assessment of Effects on Voltage-Gated Sodium Channels

Principle: A primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs) in excitable cells like cardiomyocytes and neurons. The effect of this compound on these channels can be assessed using automated patch-clamp electrophysiology.

Experimental Protocol:

  • Cell Line: Use a cell line that stably expresses a specific subtype of human VGSC (e.g., Nav1.5, the primary cardiac sodium channel).

  • Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Procedure:

    • Cells are captured, and a whole-cell patch-clamp configuration is established.

    • Voltage protocols are applied to elicit sodium currents.

    • A baseline recording of the sodium current is obtained.

    • This compound is applied at various concentrations, and the effect on the sodium current (e.g., peak current amplitude, channel activation and inactivation kinetics) is recorded.

  • Data Analysis: Analyze the electrophysiological recordings to determine the effect of this compound on the VGSC parameters. This can reveal whether the compound acts as a channel blocker or activator.

Data Presentation: Cardiotonic/Cardiotoxic Activity

AssayEndpointCell Line/SystemResult (Hypothetical for this compound)
LDH Release AssayCytotoxicityhiPSC-CMsEC50: [To be determined] µM
Automated Patch-ClampSodium Channel ModulationHEK293 cells expressing Nav1.5IC50 or EC50: [To be determined] µM

EC50: The half maximal effective concentration.

Logical Relationship of Cardiotoxicity Assays

G cluster_cellular Cellular Level cluster_molecular Molecular Target cluster_endpoint Measured Endpoints carmichaenine_c This compound hipsc_cm hiPSC-Cardiomyocytes carmichaenine_c->hipsc_cm vgsc Voltage-Gated Sodium Channels (e.g., Nav1.5) carmichaenine_c->vgsc Modulation? cytotoxicity Cytotoxicity (LDH release) hipsc_cm->cytotoxicity electrophysiology Electrophysiological Changes (Patch-clamp) vgsc->electrophysiology

Caption: Investigating the cardiotoxicity of this compound.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its anti-inflammatory, cytotoxic, analgesic, and cardiotonic/cardiotoxic properties, researchers can build a comprehensive pharmacological profile of this novel diterpenoid alkaloid. The data generated from these assays will be instrumental in guiding further preclinical development and in understanding the therapeutic potential and safety considerations of this compound. It is imperative that each assay be performed with appropriate controls and that dose-response relationships are established to determine the potency of the compound.

Application Notes and Protocols for Studying the Effects of Carmichaenine C (using Carvacrol as a model)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmichaenine C is a compound of interest for its potential therapeutic effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study its biological activities in cell culture models. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle alterations, using Carvacrol as a model compound due to the limited specific data on this compound. Carvacrol has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a relevant substitute for illustrating these experimental approaches.

Data Presentation

Table 1: Cytotoxicity of Carvacrol in C33A Cervical Cancer Cells

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 0.0
2585 ± 4.2
5068 ± 3.5
7545 ± 2.8
9028 ± 1.9

Data presented as mean ± SEM of three independent experiments. This data is representative and should be generated for this compound.

Table 2: Effect of Carvacrol on Apoptosis Induction in C33A Cells

TreatmentPercentage of Apoptotic Cells (%)
Control5 ± 0.8
Carvacrol (75 µM)48 ± 3.1

Apoptosis was determined by Annexin V-FITC/PI staining and flow cytometry. Data is representative.

Table 3: Effect of Carvacrol on Cell Cycle Distribution in C33A Cells

Cell Cycle PhaseControl (%)Carvacrol (75 µM) (%)
G0/G155 ± 2.575 ± 3.1
S30 ± 1.815 ± 1.2
G2/M15 ± 1.110 ± 0.9

Cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide staining. Data is representative.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Target cells (e.g., C33A cervical cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot Data_Viability IC50 Determination Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Data_Western Protein Expression Analysis Western_Blot->Data_Western

Caption: Experimental workflow for studying this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Carmichaenine_C This compound Death_Receptors Death Receptors (e.g., Fas) Carmichaenine_C->Death_Receptors Bax Bax Carmichaenine_C->Bax Bcl2 Bcl-2 Carmichaenine_C->Bcl2 Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed apoptosis signaling pathway of this compound.

Animal Models for Investigating the In Vivo Pharmacology of Carmichaenine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine C is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. Like other alkaloids from this genus, such as the well-studied aconitine, this compound is presumed to possess a range of pharmacological activities, including analgesic, anti-inflammatory, cardiotoxic, and neurotoxic effects. Due to the potent and often toxic nature of Aconitum alkaloids, thorough in vivo investigation using appropriate animal models is crucial to characterize the pharmacological profile and assess the therapeutic potential and safety of this compound.

These application notes provide an overview of relevant animal models and detailed protocols for investigating the primary pharmacological activities of this compound. It is important to note that while specific in vivo data for this compound is limited, the methodologies presented are based on established and validated models for analogous diterpenoid alkaloids. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and preliminary in vitro findings.

General Considerations for In Vivo Studies

Successful in vivo characterization of this compound requires careful planning and execution. Key considerations include the selection of appropriate animal models, determination of the optimal route of administration and dose range, and adherence to ethical guidelines for animal research. The choice of animal model is critical and should be based on similarities to human physiology in the context of the pharmacological effect being studied.

Section 1: Assessment of Anti-inflammatory Activity

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the anti-inflammatory effects of novel compounds.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into the following groups (n=6-8 per group):

      • Vehicle Control (e.g., saline or appropriate vehicle)

      • Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally)

      • This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or this compound at the predetermined doses.

    • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Data are typically presented as mean ± SEM. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound10.75 ± 0.0411.76
This compound50.58 ± 0.0531.76
This compound100.45 ± 0.04*47.06

*Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.

Signaling Pathway Visualization:

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Pro-inflammatory Mediators cluster_2 Inflammatory Response Carrageenan Carrageenan Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Carrageenan->Cytokines (TNF-α, IL-1β) induces COX-2 COX-2 Carrageenan->COX-2 induces Prostaglandins Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Prostaglandins->Increased Vascular Permeability Cytokines (TNF-α, IL-1β)->Increased Vascular Permeability COX-2->Prostaglandins produces Edema Edema Vasodilation->Edema Increased Vascular Permeability->Edema This compound This compound This compound->Cytokines (TNF-α, IL-1β) inhibits? This compound->COX-2 inhibits?

Caption: Putative anti-inflammatory mechanism of this compound.

Section 2: Assessment of Analgesic Activity

Animal Model 1: Hot Plate Test in Mice

This model is used to evaluate centrally mediated analgesic effects.

Experimental Protocol:

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Screen mice by placing them on the hot plate and recording the latency to a nociceptive response (licking of hind paws or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Select mice with a baseline latency of 5-15 seconds.

    • Administer vehicle, positive control (e.g., Morphine, 5 mg/kg, subcutaneously), or this compound (multiple dose levels).

    • Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.

Animal Model 2: Acetic Acid-Induced Writhing Test in Mice

This model assesses peripherally mediated analgesic activity.

Experimental Protocol:

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer vehicle, positive control (e.g., Aspirin, 100 mg/kg, orally), or this compound (multiple dose levels).

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

Data Presentation:

Treatment GroupDose (mg/kg)Latency on Hot Plate (s) at 60 minNumber of Writhings (in 20 min)
Vehicle Control-8.2 ± 0.745.3 ± 3.1
Morphine/Aspirin5 / 10025.1 ± 1.515.8 ± 2.2
This compound19.5 ± 0.938.7 ± 2.9
This compound514.8 ± 1.127.4 ± 2.5
This compound1019.3 ± 1.319.1 ± 2.1

*Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.

Experimental Workflow Visualization:

G Animal Acclimatization Animal Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Animal Acclimatization->Baseline Nociceptive Testing Drug Administration Drug Administration Baseline Nociceptive Testing->Drug Administration Nociceptive Stimulus Nociceptive Stimulus Drug Administration->Nociceptive Stimulus Behavioral Assessment Behavioral Assessment Nociceptive Stimulus->Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis

Caption: General workflow for in vivo analgesic testing.

Section 3: Assessment of Cardiotoxicity

Animal Model: Rat Electrocardiogram (ECG) and Cardiac Biomarker Analysis

This model is used to evaluate the potential for this compound to induce cardiac arrhythmias and myocardial damage.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • ECG Recording:

    • Anesthetize rats (e.g., with isoflurane).

    • Place subcutaneous needle electrodes for a standard Lead II ECG recording.

    • Record a baseline ECG for at least 15 minutes.

    • Administer this compound intravenously or intraperitoneally.

    • Continuously monitor and record the ECG for at least 2 hours post-dose.

    • Analyze ECG parameters including heart rate, PR interval, QRS duration, and QT interval. Look for the occurrence of arrhythmias.

  • Cardiac Biomarker Analysis:

    • At the end of the experiment (or at specified time points), collect blood via cardiac puncture.

    • Prepare serum and store at -80°C until analysis.

    • Measure levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) using commercially available ELISA kits.

  • Histopathology:

    • Euthanize the animals and perfuse the hearts with saline followed by 10% neutral buffered formalin.

    • Process the heart tissue for histopathological examination to look for signs of myocardial injury.

Data Presentation:

Treatment GroupDose (mg/kg)Heart Rate (bpm)QTc Interval (ms)Serum cTnI (ng/mL)
Vehicle Control-350 ± 15155 ± 50.1 ± 0.02
This compound0.5320 ± 18165 ± 60.5 ± 0.08
This compound1.0280 ± 20180 ± 82.1 ± 0.3
This compound2.0230 ± 25210 ± 105.8 ± 0.9*

*Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.

Signaling Pathway Visualization:

G This compound This compound Voltage-gated Na+ Channels Voltage-gated Na+ Channels This compound->Voltage-gated Na+ Channels activates/modulates Prolonged Na+ Influx Prolonged Na+ Influx Voltage-gated Na+ Channels->Prolonged Na+ Influx Delayed Repolarization Delayed Repolarization Prolonged Na+ Influx->Delayed Repolarization Increased Intracellular Ca2+ Increased Intracellular Ca2+ Prolonged Na+ Influx->Increased Intracellular Ca2+ Arrhythmias Arrhythmias Delayed Repolarization->Arrhythmias Myocardial Injury Myocardial Injury Increased Intracellular Ca2+->Myocardial Injury Troponin Release Troponin Release Myocardial Injury->Troponin Release

Caption: Proposed mechanism of Aconitum alkaloid-induced cardiotoxicity.

Section 4: Assessment of Neurotoxicity

Animal Model: Rodent Behavioral and Motor Function Tests

These models are used to assess the potential adverse effects of this compound on the central and peripheral nervous systems.

Experimental Protocol:

  • Animals: Male ICR mice (22-28 g).

  • Behavioral Assessment (FOB - Functional Observational Battery):

    • Administer this compound at various doses.

    • At specified time points (e.g., 30, 60, 120 minutes), observe the animals for a range of behavioral and physiological signs, including:

      • Autonomic: Salivation, piloerection, changes in pupil size.

      • Neuromuscular: Gait abnormalities, tremor, convulsions.

      • Sensorimotor: Response to touch and sound.

  • Motor Coordination (Rotarod Test):

    • Train mice on a rotarod apparatus at a gradually accelerating speed.

    • After drug administration, test the mice on the rotarod and record the latency to fall.

  • Locomotor Activity:

    • Place individual mice in an activity chamber equipped with infrared beams.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period after drug administration.

Data Presentation:

Treatment GroupDose (mg/kg)FOB Score (severity)Latency to Fall on Rotarod (s)
Vehicle Control-0185 ± 12
This compound0.51 (mild tremor)160 ± 15
This compound1.03 (tremor, ataxia)110 ± 18
This compound2.05 (convulsions)45 ± 10

*Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.

Experimental Workflow Visualization:

G cluster_0 Pre-treatment cluster_1 Treatment & Observation cluster_2 Endpoint Analysis Animal Selection & Acclimatization Animal Selection & Acclimatization Baseline Behavioral/Motor Assessment Baseline Behavioral/Motor Assessment Animal Selection & Acclimatization->Baseline Behavioral/Motor Assessment This compound Administration This compound Administration Baseline Behavioral/Motor Assessment->this compound Administration Post-dose Behavioral/Motor Testing Post-dose Behavioral/Motor Testing This compound Administration->Post-dose Behavioral/Motor Testing Data Collection Data Collection Post-dose Behavioral/Motor Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow for in vivo neurotoxicity assessment.

Conclusion

The in vivo pharmacological investigation of this compound is essential for understanding its therapeutic potential and toxicological risks. The animal models and protocols described in these application notes provide a framework for assessing its anti-inflammatory, analgesic, cardiotoxic, and neurotoxic properties. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. The data generated from these studies will be critical for guiding future drug development efforts involving this compound and other related diterpenoid alkaloids.

Application Notes and Protocols for the Structural Elucidation of Carmichaenine C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine C and its derivatives are C19-diterpenoid alkaloids isolated from the lateral roots of Aconitum carmichaelii Debx.[1][2]. These compounds are of significant interest due to their diverse biological activities, which include anti-inflammatory and analgesic properties[2][3]. However, they are also associated with cardiotoxicity and neurotoxicity, necessitating precise structural characterization for safe and effective drug development[4]. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound derivatives using a combination of modern spectroscopic techniques.

Core Spectroscopic Techniques

The structural elucidation of complex natural products like this compound derivatives relies on the synergistic application of several spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Workflow for Structural Elucidation

The general workflow for isolating and identifying a novel this compound derivative involves several key steps, from extraction to final structure confirmation.

Experimental Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Aconitum carmichaelii) B Solvent Extraction A->B C Crude Alkaloid Extract B->C D Chromatographic Separation (MPLC, HPLC) C->D E Pure this compound Derivative D->E F HR-ESI-MS E->F G 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) E->G H FTIR E->H I UV-Vis E->I J Data Interpretation F->J G->J H->J I->J K Structure Proposal J->K L Final Structure Confirmation K->L

Figure 1: General experimental workflow for the isolation and structural elucidation of this compound derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of this compound derivatives.

Application Notes:
  • ¹H-NMR: Provides information on the number, chemical environment, and multiplicity of protons. Chemical shifts (δ) are typically reported in parts per million (ppm).

  • ¹³C-NMR: Reveals the number of non-equivalent carbons and their chemical environments. The broad chemical shift range helps in identifying different types of carbons (e.g., carbonyls, aromatic, aliphatic).

  • 2D-NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different structural fragments.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • 2D-NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters according to the instrument's software manual.

Data Presentation: Representative NMR Data for a C19-Diterpenoid Alkaloid from A. carmichaelii

The following table presents representative ¹H and ¹³C NMR data for a C19-diterpenoid alkaloid, which can be used as a reference for the analysis of this compound derivatives.

PositionδC (ppm)δH (ppm, J in Hz)
185.23.25 (1H, d, J = 8.5)
243.52.10 (1H, m)
334.11.85 (1H, m), 1.65 (1H, m)
439.2-
549.52.55 (1H, d, J = 6.0)
682.54.15 (1H, d, J = 5.0)
745.82.70 (1H, m)
875.6-
948.23.05 (1H, d, J = 6.5)
1042.12.90 (1H, m)
1150.3-
1235.72.30 (1H, m), 1.95 (1H, m)
1374.9-
1483.84.85 (1H, t, J = 4.5)
1538.12.45 (1H, m), 2.20 (1H, m)
1682.94.30 (1H, d, J = 6.0)
1761.74.95 (1H, s)
1877.53.80 (1H, d, J=8.0), 3.70 (1H, d, J=8.0)
1953.92.95 (1H, m)
N-CH₂CH₃49.2, 13.52.50 (2H, q, J = 7.0), 1.05 (3H, t, J = 7.0)
OCH₃56.43.30 (3H, s)
OAc170.5, 21.4-

II. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is used to determine the exact molecular weight of the compound, allowing for the calculation of its elemental composition. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which helps in identifying structural motifs.

Application Notes:
  • Molecular Formula Determination: The high mass accuracy of HR-MS (typically < 5 ppm) allows for the unambiguous determination of the molecular formula.

  • Fragmentation Analysis: Collision-induced dissociation (CID) in MS/MS experiments reveals characteristic neutral losses (e.g., H₂O, CO, CH₃OH) and fragment ions, which aid in identifying functional groups and the core structure. For aconitine-type alkaloids, common fragmentations include the loss of acetyl and methoxy (B1213986) groups.

Experimental Protocol for HR-ESI-MS Analysis:
  • Sample Preparation: Prepare a dilute solution of the purified compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization source.

  • Analysis Conditions:

    • Ionization Mode: Positive ion mode is typically used for alkaloids due to the presence of the basic nitrogen atom.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/h.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • MS/MS: Perform product ion scans on the protonated molecule [M+H]⁺ using varying collision energies to obtain detailed fragmentation information.

Data Presentation: Representative HR-ESI-MS Data
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
AconitineC₃₄H₄₇NO₁₁646.3225646.3221586.4 ([M+H-CH₃COOH]⁺), 554.3 ([M+H-CH₃COOH-CH₃OH]⁺)
MesaconitineC₃₃H₄₅NO₁₁632.3069632.3065572.2 ([M+H-CH₃COOH]⁺), 540.2 ([M+H-CH₃COOH-CH₃OH]⁺)
HypaconitineC₃₃H₄₅NO₁₀616.3119616.3114556.2 ([M+H-CH₃COOH]⁺), 524.2 ([M+H-CH₃COOH-CH₃OH]⁺)

III. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule, respectively.

Application Notes:
  • FTIR Spectroscopy: Identifies characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds based on their vibrational frequencies.

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores and conjugated systems. For many diterpenoid alkaloids, the UV absorption is often weak or occurs at lower wavelengths unless a conjugated system is present.

Experimental Protocols:
  • FTIR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol) to a known concentration.

    • Acquisition: Record the spectrum in the range of 200-400 nm. The UV detection wavelength for many diterpenoid alkaloids is around 235 nm.

Data Presentation: Representative IR and UV-Vis Data
Spectroscopic TechniqueCharacteristic Absorptions
FTIR (cm⁻¹) ~3400 (O-H stretch), ~2930 (C-H stretch), ~1730 (C=O stretch, ester), ~1650 (C=C stretch), ~1100 (C-O stretch)
UV-Vis (λmax, nm) ~235 nm (indicative of certain diterpenoid alkaloid structures)

Signaling Pathways Affected by Aconitum carmichaelii Alkaloids

The biological effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for drug development.

Signaling_Pathways cluster_alkaloids Aconitum carmichaelii Alkaloids cluster_pathways Affected Signaling Pathways cluster_effects Biological Effects Alkaloids This compound & Derivatives NFkB NF-κB Pathway Alkaloids->NFkB Nrf2 Nrf2/HO-1 Pathway Alkaloids->Nrf2 RAAS RAAS System Alkaloids->RAAS PI3K PI3K/AKT Pathway Alkaloids->PI3K JAK_STAT JAK/STAT Pathway Alkaloids->JAK_STAT AMPK AMPK/mTOR Pathway Alkaloids->AMPK Inflammation Inflammation NFkB->Inflammation Inhibition OxidativeStress Oxidative Stress Nrf2->OxidativeStress Activation Cardiotoxicity Cardiotoxicity RAAS->Cardiotoxicity Apoptosis Apoptosis PI3K->Apoptosis Modulation JAK_STAT->Inflammation Inhibition EnergyMetabolism Energy Metabolism AMPK->EnergyMetabolism Modulation

Figure 2: Signaling pathways modulated by alkaloids from Aconitum carmichaelii, such as this compound derivatives.

The alkaloids from Aconitum carmichaelii have been shown to modulate several key signaling pathways. For instance, their anti-inflammatory effects are partly attributed to the inhibition of the NF-κB and JAK/STAT pathways. They can also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response. Conversely, their cardiotoxic effects are linked to the modulation of ion channels and pathways like the Renin-Angiotensin-Aldosterone System (RAAS). The PI3K/AKT and AMPK/mTOR pathways, which are central to cell survival, apoptosis, and energy metabolism, are also affected.

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted approach combining various spectroscopic techniques. By systematically applying NMR, HR-ESI-MS, FTIR, and UV-Vis spectroscopy and carefully interpreting the resulting data, the precise chemical structure of these complex alkaloids can be determined. This detailed structural information is paramount for understanding their structure-activity relationships, optimizing their therapeutic potential, and mitigating their toxicity in the development of new pharmaceutical agents.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Carmichaenine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine C is a diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, a plant with a long history in traditional medicine for treating inflammatory conditions. Diterpenoid alkaloids from this species have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[1][2][3][4][5] This document provides a detailed protocol for assessing the anti-inflammatory potential of this compound in a preclinical setting. The described methodologies focus on in vitro assays using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model for inflammation.

The protocols herein detail the assessment of this compound's ability to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this document outlines the investigation of the molecular mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of inflammation.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1095.8 ± 3.5
2593.2 ± 4.2
5090.1 ± 5.1

Table 2: Inhibitory Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)IL-1β Production (% of LPS Control)
Control (no LPS)5.2 ± 1.18.1 ± 1.56.5 ± 1.37.2 ± 1.8
LPS (1 µg/mL)100 ± 8.2100 ± 9.1100 ± 7.8100 ± 8.5
LPS + this compound (1 µM)85.4 ± 6.388.2 ± 7.186.9 ± 6.587.5 ± 7.2
LPS + this compound (5 µM)62.1 ± 5.165.7 ± 5.864.3 ± 5.266.8 ± 6.1
LPS + this compound (10 µM)41.3 ± 3.945.2 ± 4.243.8 ± 4.146.1 ± 4.5
LPS + this compound (25 µM)25.8 ± 2.728.9 ± 3.127.4 ± 2.929.3 ± 3.3

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β as per the kit's protocol.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes (for MAPK) or 1 hour (for NF-κB).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, with β-actin serving as a loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment of Anti-inflammatory Effects cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation viability Cell Viability (MTT Assay) lps_stimulation->viability no_assay NO Production (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay western_blot Western Blot Analysis lps_stimulation->western_blot data_analysis Quantitative Analysis and Interpretation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB degradation releases nucleus_nfkb NF-κB (p65) (in Nucleus) NFkB->nucleus_nfkb translocates to genes_nfkb Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) nucleus_nfkb->genes_nfkb induces transcription Carmichaenine_C_nfkb This compound Carmichaenine_C_nfkb->IKK inhibits LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk MAPKKK MAPKKK TLR4_mapk->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 genes_mapk Pro-inflammatory Genes AP1->genes_mapk Carmichaenine_C_mapk This compound Carmichaenine_C_mapk->MAPKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Total Synthesis of Complex Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the total synthesis of complex diterpenoid alkaloids. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My key intramolecular oxidative coupling reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in intramolecular oxidative coupling reactions are a frequent challenge in the synthesis of complex alkaloids. This can be attributed to several factors, including substrate decomposition under harsh oxidative conditions, steric hindrance preventing the desired bond formation, or the use of an inappropriate oxidizing agent.[1] For instance, in the synthesis of Metaphanine, an oxidative coupling using PIDA (phenyliodine diacetate) resulted in the desired product as a single isomer but with a low yield.[1]

To troubleshoot this, a systematic approach is recommended:

  • Reagent Screening: Evaluate a panel of milder hypervalent iodine reagents (e.g., IBX, DMP) or metal-based oxidants.[1]

  • Optimization of Reaction Conditions: Vary the temperature, solvent, and concentration. The polarity and coordinating ability of the solvent can significantly influence the reaction's outcome.[1]

  • Substrate Modification: If feasible, modify the substrate to lessen steric hindrance or to electronically favor the desired cyclization.[1]

Q2: I am observing poor diastereoselectivity in a critical intramolecular Heck reaction. What strategies can I employ to improve this?

A2: Achieving high diastereoselectivity in intramolecular Heck reactions for constructing complex polycyclic systems can be challenging. The flexibility of the forming ring system, insufficient facial bias in the cyclization precursor, and the choice of ligand on the palladium catalyst are common contributing factors.

To enhance diastereoselectivity, consider the following strategies:

  • Introduce Steric Bias: Incorporate a bulky substituent external to the forming ring to control the stereochemical outcome.

  • Utilize Chiral Ligands: Employ chiral phosphine (B1218219) ligands to induce asymmetry in the cyclization.

  • Increase Precursor Rigidity: Rigidify the precursor molecule through temporary tethering to favor a specific conformation for the cyclization.

Q3: How can I address the lack of regioselectivity in an aza-Michael addition when multiple electrophilic sites are present?

A3: Poor regioselectivity in aza-Michael additions often arises from competing reactive sites on the Michael acceptor with similar electronic and steric properties. To address this, several factors can be fine-tuned:

  • Solvent Effects: The addition of co-solvents can influence the reactivity of the nucleophile and acceptor.

  • Counter-ion Effects: The nature of the counter-ion associated with the nucleophile can impact its reactivity and steric profile.

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.

  • Protecting Groups: The steric and electronic properties of protecting groups near the reactive sites can be adjusted to direct the nucleophile to the desired position.

Q4: My late-stage C-H functionalization is not proceeding with the desired chemoselectivity. What are the key considerations?

A4: Late-stage C-H functionalization is a powerful tool but can be challenging in complex molecules like diterpenoid alkaloids due to the presence of multiple reactive sites, including basic amines and various functional groups. Achieving high chemoselectivity often depends on the catalyst and directing groups. For instance, dirhodium(II) catalysts have been shown to effectively catalyze intermolecular C-H insertion into complex natural products containing nucleophilic tertiary amines with remarkable chemoselectivity. The choice of the specific rhodium catalyst can even allow for catalyst-controlled selective functionalizations at different positions.

Troubleshooting Guides

Problem ID: TC-001 - Low Yield in Intramolecular Diels-Alder Reaction
Potential CauseSuggested Solution
High Activation Energy for Thermal Reaction Introduce a Lewis acid catalyst such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ to lower the LUMO of the dienophile. Start with a catalytic amount (e.g., 10 mol%) and optimize the loading.
Intermolecular Side Reactions Perform the reaction under high-dilution conditions by slowly adding the substrate to the hot solvent over an extended period using a syringe pump.
Non-Optimal Reaction Temperature Systematically screen a range of temperatures. If the reaction is conducted at a certain temperature, try decreasing or increasing it and monitor the progress by TLC or LC-MS.
Inappropriate Solvent Experiment with a variety of solvents with different polarities. Toluene (B28343), xylene, dichloromethane (B109758), and acetonitrile (B52724) are common choices to investigate.
Problem ID: TC-002 - Failed Cyclization to Form Polycyclic Core
Potential CauseSuggested Solution
Steric Hindrance Re-evaluate the conformation of the precursor. It may be necessary to redesign the synthetic route to approach the cyclization from a different angle or with a less sterically demanding precursor.
Unfavorable Ring Strain The desired ring system may be too strained to form under the current conditions. Consider alternative cyclization strategies that might lead to a less strained intermediate which can be rearranged later.
Incorrect Reaction Conditions Systematically screen different catalysts, solvents, temperatures, and concentrations. For radical cyclizations, for example, varying the initiator and the tin hydride concentration can be crucial.
Decomposition of Starting Material If the starting material is unstable under the reaction conditions, consider using milder reagents or shorter reaction times. Protecting group manipulation might be necessary to increase the stability of the precursor.
Problem ID: TC-003 - Difficulty in Purifying Complex Alkaloid Mixture
Potential CauseSuggested Solution
Presence of Closely Related Byproducts Employ a multi-step purification strategy. Start with flash chromatography to separate major components, followed by preparative HPLC for final purification from structurally similar impurities.
Tailing of Basic Alkaloids on Silica (B1680970) Gel Add a small amount of a tertiary amine, like triethylamine, to the mobile phase during column chromatography to reduce tailing and improve separation.
Incomplete Separation by a Single Method Combine different chromatographic techniques that utilize different separation mechanisms, such as normal-phase silica gel chromatography followed by reverse-phase HPLC.
Persistent Oily or Gummy Product This is often due to residual solvents or minor impurities. Ensure complete removal of solvents under high vacuum, potentially with gentle heating. If the issue persists, attempt to form a salt of the alkaloid, which may be more crystalline.

Quantitative Data from Diterpenoid Alkaloid Syntheses

Reaction TypeSubstrate/Product ContextCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Asymmetric Michael Addition Synthesis of cyclopentanone (B42830) precursor for (−)-Talatisamine(S)-Gallium-sodium-BINOL catalystTHFRT88N/A (91% ee)
Semipinacol Rearrangement Fragment coupling in the synthesis of (−)-TalatisamineTMSNTf₂ (10 mol%)CH₂Cl₂-7897Single diastereomer
Radical Cyclization B-ring formation in the synthesis of (−)-TalatisamineⁿBu₃SnH, AIBNToluene11099N/A
Intramolecular Aziridination E-ring piperidine (B6355638) formation in the synthesis of (−)-TalatisaminePhI(OAc)₂, MgOCH₃CN0 to RT74N/A
Dehydrogenation/ Conjugate Addition C16 ketone functionalization in the synthesis of (−)-Talatisamine1. IBX, 2. H₂O, PyridineDMSORT75 (over 2 steps)N/A
Amide Reduction N-ethyl group formation in the synthesis of (−)-TalatisamineRed-AlTHF0 to RT854:1

Experimental Protocols

General Protocol for a Diastereoselective Intramolecular Heck Reaction

This protocol is a general guideline based on procedures used in complex alkaloid synthesis.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., (R)-BINAP) in anhydrous, degassed solvent (e.g., toluene or THF). Stir the solution for 15-30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aryl halide or triflate precursor and a base (e.g., Ag₂CO₃ or PMP) in the same degassed solvent.

  • Reaction Execution: Heat the precursor solution to the desired temperature (typically 80-120 °C). Slowly add the pre-formed catalyst solution to the precursor solution via a syringe pump over several hours to maintain high dilution, which favors the intramolecular reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite® to remove the palladium black, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Late-Stage C-H Functionalization via Rhodium-Carbenoid Insertion

This protocol is based on the intermolecular C-H insertion into complex alkaloids.

  • Reaction Setup: To a solution of the alkaloid substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or benzene) under an inert atmosphere, add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂ or Rh₂(OAc)₄, typically 1-5 mol%).

  • Reagent Addition: Add the diazo compound (e.g., methyl phenyldiazoacetate, 1.1-1.5 equiv) to the reaction mixture dropwise as a solution in the same solvent over a period of 1-4 hours using a syringe pump.

  • Reaction Conditions: Stir the reaction at the optimal temperature (ranging from room temperature to 40 °C) for the specified time, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the functionalized alkaloid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask (Inert Atmosphere) dissolve_catalyst Dissolve Pd Catalyst & Phosphine Ligand in Degassed Solvent start->dissolve_catalyst preform Stir for 15-30 min (Catalyst Pre-formation) dissolve_catalyst->preform add_catalyst Slowly Add Catalyst Solution via Syringe Pump preform->add_catalyst dissolve_precursor Dissolve Precursor & Base in a Separate Flask heat Heat Precursor Solution (80-120°C) dissolve_precursor->heat heat->add_catalyst monitor Monitor by TLC/LC-MS add_catalyst->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Purified Product purify->end

Caption: Workflow for a diastereoselective intramolecular Heck reaction.

troubleshooting_tree start Low Diastereoselectivity in Cyclization q1 Is the precursor conformationally flexible? start->q1 a1_yes Increase Rigidity: - Temporary Tether - Cyclic Precursor Design q1->a1_yes Yes q2 Is steric bias present? q1->q2 No a1_yes->q2 a2_no Introduce Bulky Substituent (Substrate Control) q2->a2_no No q3 Are you using a chiral catalyst/reagent? q2->q3 Yes a2_no->q3 a3_no Employ Chiral Ligands or Reagents (Reagent Control) q3->a3_no No q4 Have reaction conditions been optimized? q3->q4 Yes a3_no->q4 a4_no Optimize Conditions: - Lower Temperature - Screen Solvents - Change Counter-ion q4->a4_no No end Improved Diastereoselectivity q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Optimizing Carmichaenine C Extraction from Aconitum Roots

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carmichaenine C is a specific C19-diterpenoid alkaloid found in plants of the Aconitum genus. While extensive research exists for extracting classes of Aconitum alkaloids (like aconitine, mesaconitine, and hypaconitine), specific, optimized protocols solely for this compound are not widely detailed in available literature. This guide is based on established principles for the extraction, isolation, and analysis of similar diterpenoid alkaloids from Aconitum and provides a framework for developing a robust protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from Aconitum roots?

Extracting this compound, a complex diterpenoid alkaloid, presents several challenges. The concentration of any single alkaloid in the plant material can be low, making high-yield extraction difficult.[1] Furthermore, Aconitum roots contain a complex mixture of structurally similar alkaloids, which complicates the isolation and purification of the target compound.[1] Finally, diterpenoid alkaloids can be sensitive to heat and pH, leading to degradation (e.g., hydrolysis of ester groups) if extraction conditions are not carefully controlled.[2][3]

Q2: What are the most critical factors influencing the extraction yield of diterpenoid alkaloids?

The yield is influenced by a combination of genetic, environmental, and methodological factors.[1] Key experimental factors include:

  • Solvent Choice: The polarity and selectivity of the solvent are crucial. Solvents like ethanol (B145695), methanol (B129727), and diethyl ether are commonly used.

  • pH of the Extraction Medium: Since alkaloids are basic, extraction is often performed under alkaline conditions (e.g., using ammonia) to ensure they are in their free base, more soluble form in organic solvents.

  • Extraction Method: Modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time compared to traditional methods like maceration or reflux.

  • Temperature and Time: Higher temperatures can increase solubility and diffusion but also risk degrading thermolabile compounds. The optimal time depends on the method used.

  • Plant Material: The species, geographic origin, and developmental stage of the Aconitum plant can cause significant variation in alkaloid content.

Q3: How do I prevent the degradation of this compound during extraction and storage?

Diester-diterpenoid alkaloids are susceptible to hydrolysis, particularly at high temperatures or non-optimal pH levels. To minimize degradation:

  • Avoid prolonged exposure to high heat. If a heating method is used, optimize the time and temperature carefully.

  • Control the pH. While basification is necessary for solvent extraction, prolonged exposure to strong bases should be avoided.

  • Store extracts at low temperatures (-20°C is recommended) to minimize the rate of degradation.

  • Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low.

Q4: Which analytical method is best for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard for analyzing and quantifying Aconitum alkaloids. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and a buffer like ammonium (B1175870) bicarbonate or ammonium formate. Detection is often set around 235-240 nm for UV detection. LC-MS provides higher sensitivity and structural information, which is useful for confirming the identity of the target compound in a complex extract.

Troubleshooting Guide

Q: My extraction yield of the target alkaloid is consistently low. What are the possible causes and solutions?

Low yield is a common issue. Systematically check the following factors, as illustrated in the decision tree diagram below.

G Diagram 1: Troubleshooting Low this compound Yield problem problem check check cause cause solution solution start Low Yield check_extraction Is the extraction process efficient? start->check_extraction check_degradation Is the compound degrading? start->check_degradation check_loss Is there loss during workup/purification? start->check_loss cause_solvent Incorrect Solvent or Polarity check_extraction->cause_solvent Check Solvent cause_ph Incorrect pH check_extraction->cause_ph Check pH cause_method Inefficient Method check_extraction->cause_method Check Method cause_heat Excessive Heat check_degradation->cause_heat Check Temp. cause_storage Improper Storage check_degradation->cause_storage Check Storage cause_cleanup Poor recovery from SPE or LLE. check_loss->cause_cleanup Check Cleanup cause_chromatography Compound stuck on column or co-eluting. check_loss->cause_chromatography Check Chromatography solution_solvent Test solvents of varying polarity. Use co-solvents (e.g., EtOH/water). cause_solvent->solution_solvent solution_ph Ensure medium is basic (pH 9-10) for free-base alkaloid extraction. cause_ph->solution_ph solution_method Switch to UAE or MAE. Increase time/temperature moderately. Ensure proper particle size. cause_method->solution_method solution_heat Use low-temperature evaporation. Reduce extraction time/temperature. cause_heat->solution_heat solution_storage Store crude extract and fractions at -20°C. cause_storage->solution_storage solution_cleanup Optimize SPE elution solvent. Check pH during Liquid-Liquid Extraction. cause_cleanup->solution_cleanup solution_chromatography Test different stationary/mobile phases. Analyze all fractions for target compound. cause_chromatography->solution_chromatography

Caption: Troubleshooting decision tree for low extraction yield.

Q: My crude extract is very impure. How can I clean it up before final purification?

A multi-step approach is often necessary.

  • Liquid-Liquid Extraction (LLE): After initial extraction, an acid-base LLE can be effective. Dissolve the crude extract in an acidic aqueous solution (e.g., pH 2-3 with HCl) to protonate the alkaloids, making them water-soluble. Wash this aqueous layer with a non-polar solvent (like hexane) to remove neutral impurities. Then, basify the aqueous layer (e.g., pH 9-10 with ammonia) and extract the free-base alkaloids back into an organic solvent (like diethyl ether or ethyl acetate).

  • Solid-Phase Extraction (SPE): SPE is an excellent cleanup step. A C18 cartridge is commonly used. After loading the sample, wash with a weak solvent to remove polar impurities, then elute the alkaloids with a stronger solvent like methanol.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method is a trade-off between efficiency, cost, scalability, and potential for thermal degradation.

Table 1: Qualitative Comparison of Extraction Methods for Aconitum Alkaloids

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking powdered plant material in a solvent for an extended period.Simple, low cost, no specialized equipment.Time-consuming, potentially lower yield.
Reflux/Soxhlet Continuous extraction with a cycling hot solvent.More efficient than maceration.Requires heating, risk of thermal degradation.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Fast, high efficiency, can be done at lower temperatures.Equipment cost, potential for localized heating.
Pulsed Electric Field (PEF) Uses high-voltage pulses to electroporate cell membranes, releasing contents.Extremely fast ( < 1 min), high yield, energy-efficient.High initial equipment cost, specialized technique.

Table 2: Example of Optimized Parameters for Alkaloid Extraction from Aconitum (Note: Data is for total alkaloids or specific related alkaloids, not this compound specifically, but provides a valuable starting point.)

MethodTarget Alkaloid(s)Key ParametersReported YieldReference
Reflux ExtractionTotal Alkaloids80°C temperature, 36h soaking, 30 min extraction time.0.2674 mg/g
Ultrasonic ExtractionAconitine, Mesaconitine, HypaconitineDiethyl ether solvent, 30-minute sonication.Optimum results (qualitative)
Pulsed Electric FieldGuanfu base A90% ethanol, 1:12 solid-to-solvent ratio, 20 kV/cm field.3.94 mg/g

Experimental Protocols

The following workflow provides a general overview of the entire process from raw material to isolated compound.

G Diagram 2: General Workflow for this compound Isolation raw_material Aconitum Roots (Dried) process_step_grind Powdered Plant Material raw_material->process_step_grind Grind to fine powder process_step process_step choice_step Extraction (Select Method) process_step_filter Filtration choice_step->process_step_filter e.g., UAE or Solvent Extraction purification_step purification_step final_product Isolated This compound process_step_grind->choice_step process_step_evap Solvent Evaporation (Rotovap) process_step_filter->process_step_evap Collect filtrate purification_step_cleanup Pre-Purification (LLE or SPE) process_step_evap->purification_step_cleanup Crude Extract purification_step_chrom Column Chromatography (e.g., Silica Gel) purification_step_cleanup->purification_step_chrom Cleaned Extract purification_step_hplc Purity Check & Analysis (HPLC-DAD/MS) purification_step_chrom->purification_step_hplc Collect & Combine Target Fractions purification_step_hplc->final_product

Caption: General workflow from raw Aconitum root to pure compound.

Protocol 1: Lab-Scale Ammoniacal Solvent Extraction and Cleanup

This protocol is a robust, widely-cited method for extracting diterpenoid alkaloids.

1. Materials and Equipment:

  • Dried and powdered Aconitum roots

  • Diethyl ether (AR grade)

  • Concentrated ammonia (B1221849) solution (~25% NH₃)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (AR grade)

  • Platform shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • HPLC-DAD system

2. Extraction Procedure:

  • Accurately weigh ~2 g of powdered Aconitum root into a 50 mL centrifuge tube.

  • Add 2 mL of 10% ammonia solution and vortex to moisten the powder.

  • Add 25 mL of diethyl ether. Seal the tube tightly.

  • Place on a platform shaker at 300 rpm for 1 hour (or in a sonicator bath for 30 minutes).

  • Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the diethyl ether supernatant into a clean flask.

  • Repeat the extraction on the plant material two more times with 15 mL of diethyl ether each time.

  • Combine all ether extracts and evaporate to dryness at <40°C using a rotary evaporator.

3. SPE Cleanup:

  • Redissolve the dried residue in 5 mL of methanol.

  • Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the redissolved sample onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove highly polar impurities.

  • Elute the target alkaloids with 10 mL of methanol into a clean collection vial.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • The resulting residue is ready for analysis or further purification.

4. Analysis and Quantification:

  • Reconstitute the final residue in a known volume (e.g., 1.0 mL) of mobile phase.

  • Inject onto an HPLC system.

  • Typical HPLC Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of A: Acetonitrile and B: 20 mM Ammonium Bicarbonate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: 240 nm.

  • Quantify this compound by comparing the peak area to a standard curve prepared from a pure reference standard.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol leverages ultrasound to improve efficiency.

1. Materials and Equipment:

  • Dried and powdered Aconitum roots

  • 90% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • HPLC-DAD system

2. Extraction Procedure:

  • Weigh ~2 g of powdered Aconitum root into a 100 mL Erlenmeyer flask.

  • Add 40 mL of 90% ethanol (a 1:20 solid-to-liquid ratio is a good starting point).

  • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

  • Sonicate for 30-40 minutes. Monitor the bath temperature to ensure it does not exceed 45-50°C to prevent degradation.

  • After sonication, filter the mixture while it is still warm using a Buchner funnel.

  • Wash the solid residue on the filter paper with an additional 10 mL of 90% ethanol to recover any remaining extract.

  • Combine the filtrates and remove the solvent using a rotary evaporator at <40°C.

  • The resulting crude extract can be further purified using the SPE cleanup method described in Protocol 1 or by column chromatography.

3. Analysis and Quantification:

  • Follow the same procedure as described in Protocol 1, Step 4.

References

Technical Support Center: Optimizing HPLC Resolution for Carmichaenine C Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing solutions for the chromatographic separation of Carmichaenine C isomers. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during HPLC analysis.

Troubleshooting Guide

This guide addresses common issues observed during the HPLC separation of this compound and other structurally related diterpenoid alkaloid isomers.

Question 1: Why am I seeing poor resolution or co-elution of my this compound isomer peaks?

Answer:

Poor resolution of isomers is a frequent challenge in HPLC due to their similar physicochemical properties. Several factors in your HPLC method could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Temperature Optimization cluster_3 Advanced Techniques cluster_4 Outcome Start Poor or No Resolution of Isomer Peaks A Adjust Mobile Phase Strength (e.g., decrease organic solvent % in RP-HPLC) Start->A B Modify Mobile Phase pH (e.g., adjust by ±0.5 pH units) A->B C Change Organic Modifier (e.g., switch from acetonitrile (B52724) to methanol) B->C D Incorporate Additives (e.g., formic acid, triethylamine (B128534), ammonium (B1175870) salts) C->D E Change Stationary Phase (e.g., C18 to Phenyl or Cyano) D->E F Decrease Particle Size or Increase Column Length E->F G Adjust Column Temperature (e.g., increase or decrease by 5-10°C) F->G H Consider HILIC for polar isomers G->H I Explore Chiral Chromatography if enantiomers are suspected H->I J Investigate Supercritical Fluid Chromatography (SFC) I->J End Improved Resolution J->End

Caption: A logical workflow for troubleshooting poor resolution of isomers.

Detailed Steps:

  • Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.

  • Mobile Phase pH: The ionization state of alkaloids is highly dependent on pH.[1][2][3][4] Adjusting the pH of the mobile phase can alter the selectivity between isomers. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.[4]

  • Organic Modifier: Switching between acetonitrile and methanol (B129727) can change the selectivity of the separation due to different solvent-analyte interactions.

  • Mobile Phase Additives: The addition of small amounts of additives like formic acid, acetic acid, triethylamine, or ammonium salts (e.g., ammonium bicarbonate, ammonium acetate) can significantly impact peak shape and selectivity for alkaloids.

  • Stationary Phase: If mobile phase optimization is insufficient, consider changing the column. Different stationary phases (e.g., C8, Phenyl, Cyano) offer different selectivities. For polar alkaloids, a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) might be beneficial.

  • Temperature: Adjusting the column temperature can influence viscosity and mass transfer, which in turn affects efficiency and selectivity.

Question 2: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing with basic compounds like alkaloids is often due to secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Peak Tailing

G cluster_0 Problem cluster_1 Potential Causes & Solutions cluster_2 Other Considerations cluster_3 Outcome Start Peak Tailing A Silanol Interactions Start->A E Column Overload Start->E G Extra-column Dead Volume Start->G B Add a competing base (e.g., Triethylamine) A->B C Lower Mobile Phase pH (to protonate silanols) A->C D Use a base-deactivated column A->D End Symmetrical Peaks B->End C->End D->End F Reduce sample concentration E->F F->End H Use shorter, narrower tubing G->H H->End

Caption: Troubleshooting guide for addressing peak tailing in HPLC.

Recommended Actions:

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (typically 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with your alkaloid isomers.

  • Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their ability to interact with the protonated basic alkaloids.

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or otherwise treated to minimize accessible silanol groups. Ensure you are using a high-quality, base-deactivated column.

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating this compound isomers?

A1: While specific data for this compound isomer separation is limited in the literature, the following conditions, based on successful separation of other Aconitum alkaloids, serve as an excellent starting point.

Table 1: Recommended Starting HPLC Parameters for Aconitum Alkaloid Isomer Separation

ParameterRecommended Starting ConditionNotes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A standard C18 column is a good initial choice.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH adjusted)The choice of additive depends on the desired pH and MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape for alkaloids.
Gradient Start with a shallow gradient (e.g., 5-95% B over 40-60 min)A shallow gradient is crucial for separating closely eluting isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-45 °CHigher temperatures can improve efficiency but may affect selectivity.
Detection 235-240 nmBased on the UV absorbance of related Aconitum alkaloids.
Injection Vol. 5-20 µLDependent on sample concentration.

Q2: How does pH affect the retention and selectivity of this compound isomers?

A2: this compound, like other diterpenoid alkaloids, is a basic compound. The pH of the mobile phase will determine its degree of ionization.

  • At low pH (e.g., < 4): The alkaloid will be fully protonated (positively charged). This can lead to good peak shapes by minimizing silanol interactions but may result in shorter retention times in reversed-phase HPLC.

  • At high pH (e.g., > 8): The alkaloid will be in its neutral, less polar form. This will increase retention on a C18 column, which can be beneficial for resolution. However, care must be taken as standard silica-based columns can degrade at high pH.

  • Intermediate pH: Operating near the pKa of the analyte can lead to poor peak shape and shifting retention times.

Therefore, adjusting the pH is a powerful tool to manipulate the selectivity between isomers.

Q3: Are there alternative chromatographic techniques that might offer better resolution for this compound isomers?

A3: Yes, if conventional reversed-phase HPLC does not provide adequate resolution, you might consider the following advanced techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are not well-retained in reversed-phase chromatography. Since alkaloids can be quite polar, HILIC offers an alternative selectivity that may resolve closely related isomers.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties compared to liquids used in HPLC. It has been shown to be effective for the separation of various natural product isomers, including alkaloids, often with higher efficiency and speed.

  • Chiral Chromatography: If you suspect the presence of enantiomers, a chiral stationary phase (CSP) will be necessary for their separation.

Experimental Protocols

The following are detailed experimental protocols adapted from published methods for the analysis of Aconitum alkaloids, which can be used as a starting point for the separation of this compound isomers.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This method is a good starting point for general screening and method development.

  • Instrumentation: Standard HPLC system with UV or DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 50% B

    • 45-50 min: 50% to 90% B

    • 50-55 min: Hold at 90% B

    • 55-60 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

Protocol 2: Reversed-Phase HPLC with Basic Mobile Phase

This method can increase retention and alter selectivity. Use a pH-stable column.

  • Instrumentation: Standard HPLC system with UV or DAD detector.

  • Column: pH-stable C18 (e.g., Agilent Zorbax Extend-C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with ammonia (B1221849) solution.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 20% to 55% B

    • 20-30 min: 55% to 80% B

    • 30-35 min: Hold at 80% B

    • 35-40 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Quantitative Data from Related Aconitum Alkaloid Separations

The following table summarizes linearity data from a validated HPLC method for related Aconitum alkaloids, which can serve as a reference for expected performance.

Table 2: Linearity Data for Key Aconitum Alkaloids

CompoundRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)LOD (ng)
BenzoylmesaconineY = 18.518X + 5.6510.99984.08 - 204.208

LOD: Limit of Detection

References

Strategies to mitigate the cytotoxicity of Carmichaenine C in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Carmichaenine C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound in your cell-based assays. As this compound is a novel compound with limited published data, this guide focuses on general strategies for mitigating cytotoxicity associated with natural products.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our initial screening. What are the first steps to address this?

A1: High initial cytotoxicity is common when working with novel natural products. The first step is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where you can observe the desired biological effect with minimal cytotoxicity. Consider reducing the concentration of this compound and optimizing the exposure time.

Q2: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A2: Yes, the vehicle used to dissolve your compound can have cytotoxic effects. It is crucial to run a vehicle control (cells treated with the same concentration of solvent used in the experimental wells) to assess the baseline cytotoxicity of the solvent itself. If the solvent is toxic, consider using a different, more biocompatible solvent or reducing the final concentration of the solvent in the culture medium to a non-toxic level (typically below 0.5%).

Q3: How can we determine the mechanism of this compound-induced cytotoxicity?

A3: Understanding the mechanism is key to targeted mitigation. You can investigate common pathways of drug-induced cytotoxicity, such as apoptosis, necrosis, and oxidative stress. Assays to consider include:

  • Apoptosis assays: Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7, -8, -9).

  • Necrosis assays: Lactate dehydrogenase (LDH) release assay.

  • Oxidative stress assays: Measurement of reactive oxygen species (ROS) levels.

Q4: Are there any general strategies to protect cells from the cytotoxic effects of a novel compound like this compound?

A4: Yes, several general strategies can be employed:

  • Co-treatment with antioxidants: If oxidative stress is identified as a mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.

  • Use of cytoprotective agents: Depending on the suspected mechanism, agents that stabilize mitochondria or inhibit specific cell death pathways could be beneficial.

  • Serum concentration: Increasing the serum concentration in your culture medium can sometimes mitigate cytotoxicity due to the binding of the compound to serum proteins, reducing its free concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability in cytotoxicity data between replicate wells. - Uneven cell seeding.- "Edge effect" in multi-well plates.- Compound precipitation.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Visually inspect for compound precipitation. If observed, try a different solvent or sonication to improve solubility.
No observable therapeutic effect at non-toxic concentrations. - The compound may have a narrow therapeutic window.- The chosen cell line may be resistant.- The compound may require metabolic activation.- Attempt to sensitize the cells to the compound's effect by co-treatment with other agents.- Test a panel of different cell lines to find a more sensitive model.- Consider using a cell line with higher metabolic activity or co-culturing with hepatocytes.
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different aspects of cell death.- Interference of the compound with the assay reagents.- Use multiple, mechanistically different assays to get a comprehensive view of cytotoxicity.- Run a control to check for direct interaction between this compound and the assay components (e.g., reduction of MTT by the compound in a cell-free system).

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat with this compound Dilutions prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calculate Calculate % Viability measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine CC50 plot->determine

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothetical Cytotoxicity Signaling Pathways cluster_stimulus Stimulus cluster_pathways Potential Cellular Responses cluster_outcome Outcome compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros Induces mito Mitochondrial Dysfunction compound->mito Induces ros->mito Leads to caspase Caspase Activation mito->caspase Triggers necrosis Necrosis mito->necrosis Can lead to apoptosis Apoptosis caspase->apoptosis Executes

Caption: Potential mechanisms of this compound-induced cell death.

Technical Support Center: Spectroscopic Analysis of C20-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of C20-diterpenoid alkaloids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these structurally diverse natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.

General Experimental Workflow

The structural elucidation of C20-diterpenoid alkaloids is a multi-step process that relies on the integration of data from various spectroscopic techniques. A typical workflow is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for C20-Diterpenoid Alkaloid Analysis cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Structural Elucidation Core cluster_3 Final Steps Isolation_Purification Isolation & Purification (e.g., Chromatography) Purity_Assessment Purity Assessment (e.g., HPLC, LC-MS) Isolation_Purification->Purity_Assessment UV_Vis UV-Vis Spectroscopy (Chromophore detection) Purity_Assessment->UV_Vis FTIR FTIR Spectroscopy (Functional group analysis) Purity_Assessment->FTIR Mass_Spec Mass Spectrometry (MS) (Molecular weight & formula) Purity_Assessment->Mass_Spec 1D_NMR 1D NMR (1H, 13C, DEPT) (Basic carbon-hydrogen framework) Mass_Spec->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & correlations) 1D_NMR->2D_NMR Stereochem_NMR Stereochemical Analysis (NOESY/ROESY) 2D_NMR->Stereochem_NMR Data_Integration Data Integration & Structure Proposal Stereochem_NMR->Data_Integration XRay_Crystallography X-ray Crystallography (Absolute configuration - if crystal available) Data_Integration->XRay_Crystallography Final_Structure Final Structure Confirmation Data_Integration->Final_Structure XRay_Crystallography->Final_Structure

Caption: General workflow for C20-diterpenoid alkaloid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of C20-diterpenoid alkaloids. However, their complex, polycyclic, and often rigid structures can lead to challenging spectra.

FAQs for NMR Analysis

Q1: Why are the 1H NMR spectra of C20-diterpenoid alkaloids often so complex and crowded?

A1: The complexity arises from several factors. The rigid polycyclic skeleton of these alkaloids restricts conformational flexibility, leading to complex spin-spin coupling patterns. Additionally, the large number of protons in similar chemical environments results in significant signal overlap, particularly in the aliphatic region (1.0-3.0 ppm).

Q2: Which 2D NMR experiments are essential for assigning the structure of a C20-diterpenoid alkaloid?

A2: A standard suite of 2D NMR experiments is crucial. This includes:

  • COSY (Correlation Spectroscopy): To identify 1H-1H spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and piecing together the carbon skeleton.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.[2][3]

Q3: When should I use ROESY instead of NOESY for stereochemical analysis?

A3: The choice between NOESY and ROESY depends on the molecular weight of the alkaloid. For small to medium-sized molecules (MW approx. 700-1200 Da), the NOE effect can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is preferred as the ROE is always positive regardless of molecular size.[3]

Troubleshooting Guide for NMR Analysis
Problem Possible Cause(s) Suggested Solution(s)
Broad NMR signals 1. Poorly shimmed magnetic field.2. Sample is too concentrated, leading to high viscosity.3. Presence of paramagnetic impurities.4. Compound aggregation.1. Re-shim the instrument.2. Dilute the sample.3. Filter the sample through a small plug of Celite or silica.4. Try a different solvent or run the experiment at a higher temperature.
Severe signal overlap in 1H NMR Inherently complex structure of C20-diterpenoid alkaloids.1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher).2. Try a different deuterated solvent (e.g., benzene-d6, pyridine-d5) to induce chemical shift changes.3. Utilize 2D NMR techniques like HSQC and HMBC to resolve correlations.
Ambiguous stereochemistry from NOESY/ROESY 1. Spin diffusion in NOESY for larger molecules, leading to indirect correlations.2. Lack of clear correlations for key stereocenters.3. Conformational flexibility averaging out NOE/ROE effects.1. Use shorter mixing times in NOESY to minimize spin diffusion. Consider using ROESY as it is less prone to spin diffusion.2. Combine NMR data with computational chemistry (e.g., DP4+ analysis) to predict the most likely stereoisomer.[4]3. Perform variable temperature NMR studies to investigate conformational dynamics.
Missing quaternary carbon signals in 13C NMR Long relaxation times of quaternary carbons.1. Increase the relaxation delay (d1) in the acquisition parameters.2. Increase the number of scans.3. Use a different pulse program that is less sensitive to relaxation times.
Experimental Protocol: NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the purified alkaloid for 1H NMR and 10-50 mg for 13C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, CD3OD, DMSO-d6). The typical volume is 0.6-0.7 mL.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can affect spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the sample height in the NMR tube is at least 4 cm for optimal shimming and data acquisition.

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm), but often the residual solvent peak is used for calibration.

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and elemental composition of C20-diterpenoid alkaloids. Tandem MS (MS/MS) experiments are essential for structural characterization through fragmentation analysis.

FAQs for Mass Spectrometry

Q1: What are the common fragmentation patterns for C20-diterpenoid alkaloids in ESI-MS/MS?

A1: Fragmentation is highly dependent on the alkaloid subtype. Common fragmentation pathways involve the neutral loss of small molecules from functional groups, such as water (H2O), methanol (B129727) (CH3OH) from methoxy (B1213986) groups, and acetic acid (CH3COOH) from acetyl groups. Cleavage of the polycyclic core can also occur, often through retro-Diels-Alder reactions in certain skeletons.

Q2: How can I differentiate between isomers of C20-diterpenoid alkaloids using MS?

A2: Differentiating isomers is challenging but possible. While they have the same molecular weight, their fragmentation patterns in MS/MS can differ. This is because the stereochemistry can influence the stability of fragment ions. Coupling liquid chromatography (LC) with MS allows for chromatographic separation prior to mass analysis, which is the most effective way to distinguish isomers. Using different collision energies in MS/MS can also reveal subtle differences in fragmentation that can be diagnostic.

Troubleshooting Guide for Mass Spectrometry

MS_Troubleshooting Troubleshooting Common MS Issues cluster_low_signal Low Signal Solutions cluster_complex_spectrum Complex Spectrum Solutions cluster_poor_fragmentation Poor Fragmentation Solutions Start Problem Low_Signal Low Signal or No Ionization Start->Low_Signal Complex_Spectrum Complex/Uninterpretable Spectrum Start->Complex_Spectrum Poor_Fragmentation Poor or No Fragmentation Start->Poor_Fragmentation Check_Concentration Increase sample concentration Low_Signal->Check_Concentration Improve_Chroma Improve chromatographic separation Complex_Spectrum->Improve_Chroma Increase_CE Increase collision energy (CE) Poor_Fragmentation->Increase_CE Optimize_ESI Optimize ESI source parameters (e.g., voltages, gas flows) Check_Concentration->Optimize_ESI Change_Solvent Change mobile phase composition (add formic acid/ammonia) Optimize_ESI->Change_Solvent Check_Purity Verify sample purity Improve_Chroma->Check_Purity Use_HRMS Use High-Resolution MS (HRMS) to resolve isobaric interferences Check_Purity->Use_HRMS Use_Different_Gas Try a different collision gas Increase_CE->Use_Different_Gas Check_Precursor Ensure correct precursor ion isolation Use_Different_Gas->Check_Precursor

Caption: Troubleshooting flowchart for common MS issues.

Common Mass Fragments for C20-Diterpenoid Alkaloids

The fragmentation of C20-diterpenoid alkaloids is complex and skeleton-dependent. The table below lists some general observations.

Alkaloid Skeleton Type Precursor Ion Common Neutral Losses Characteristic Fragments
Atisine-type [M+H]+H2O, CO, C2H4Fragmentation often involves the cleavage of the C-ring and loss of the N-containing bridge.
Hetisine-type [M+H]+H2O, CH2OCharacterized by a highly rigid heptacyclic skeleton, leading to specific bond cleavages.
Veatchine-type [M+H]+H2OFragmentation patterns can be influenced by the stereochemistry at key ring junctions.

Note: This table provides a generalized overview. Actual fragmentation is highly compound-specific.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the purified alkaloid in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing an additive like 0.1% formic acid to promote protonation ([M+H]+) in positive ion mode.

    • Gradient: A typical gradient might start at 5-10% B, increasing to 95-100% B over 20-30 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for alkaloids due to the basic nitrogen atom.

    • Full Scan (MS1): Acquire a full scan to determine the m/z of the protonated molecule.

    • Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID) to obtain a fragmentation spectrum. Optimize collision energy to achieve a good balance of fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as structurally informative as NMR or MS, FTIR and UV-Vis spectroscopy are quick, non-destructive techniques that provide valuable preliminary data.

FAQs for FTIR and UV-Vis Analysis

Q1: What information can I get from the FTIR spectrum of a C20-diterpenoid alkaloid?

A1: FTIR is excellent for identifying functional groups. You can confirm the presence of:

  • O-H stretching: (broad band ~3400 cm-1) from hydroxyl groups.

  • C-H stretching: (~2850-3000 cm-1) from alkyl groups.

  • C=O stretching: (~1700-1750 cm-1) from ester or ketone groups.

  • C-O stretching: (~1000-1300 cm-1) from alcohols, ethers, or esters.

  • C-N stretching: (~1000-1250 cm-1) from the amine functionality.

Q2: Are C20-diterpenoid alkaloids typically UV-active?

A2: Many C20-diterpenoid alkaloids lack significant chromophores and therefore exhibit weak UV absorption. However, if the structure contains aromatic rings (e.g., a benzoyl ester) or conjugated double bonds, it will show characteristic UV absorption maxima. This can be a useful diagnostic tool for certain subclasses.

Troubleshooting Guide for FTIR/UV-Vis
Technique Problem Possible Cause(s) Suggested Solution(s)
FTIR Broad O-H band obscuring other peaks Presence of water in the sample or KBr pellet.1. Thoroughly dry the sample under high vacuum.2. Use a deuterated solvent (for solution FTIR) to shift the O-H band.3. Ensure KBr is completely dry before preparing the pellet.
UV-Vis No significant absorption The alkaloid lacks a chromophore.This is a valid result. It indicates the absence of conjugated systems or aromatic rings. The compound is not suitable for quantification by UV-Vis unless derivatized.
UV-Vis Spectrum has poor resolution or is noisy 1. Sample is too dilute.2. Particulate matter in the cuvette.3. Dirty cuvette.1. Increase the sample concentration.2. Filter the sample solution.3. Thoroughly clean the cuvette with appropriate solvents.
Characteristic FTIR Absorption Bands for C20-Diterpenoid Alkaloids
Functional Group Vibrational Mode Typical Wavenumber (cm-1)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Amine (C-N)N-H Stretch / C-N Stretch3500 - 3300 / 1250 - 1020
Alkane (C-H)C-H Stretch2960 - 2850
Ester (R-COO-R')C=O Stretch1750 - 1735
Ketone (R-CO-R)C=O Stretch1725 - 1705
Ether (R-O-R)C-O Stretch1300 - 1000
Experimental Protocols

FTIR (KBr Pellet Method):

  • Grind 1-2 mg of the dry alkaloid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the spectrometer and acquire the spectrum.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the alkaloid in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a clean quartz cuvette to measure the absorbance of a blank (solvent only).

  • Measure the absorbance of the sample solution across the desired wavelength range (typically 200-400 nm).

References

Technical Support Center: Refinement of Animal Dosing Protocols for Diterpenoid Alkaloid Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diterpenoid alkaloids. The information aims to refine animal dosing protocols, enhance data quality, and ensure animal welfare during toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for determining the starting dose for an acute toxicity study of a novel diterpenoid alkaloid?

A1: The initial dose-finding is a critical step to minimize animal use while obtaining meaningful data. A recommended approach is to:

  • Conduct a thorough literature review: Search for toxicity data on structurally similar diterpenoid alkaloids. This can provide an estimated range for the 50% lethal dose (LD50).

  • Utilize in silico models: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict toxicity based on the chemical structure of the alkaloid.[1]

  • Perform in vitro cytotoxicity assays: Using relevant cell lines (e.g., cardiomyocytes or neurons) can help estimate the starting concentration for in vivo studies.

  • Employ a sighting study: A sighting study involves dosing a single animal at a conservative starting dose. Based on the outcome (e.g., survival, signs of toxicity), the dose for the next animal is adjusted up or down by a set factor. This approach, also known as the up-and-down procedure (UDP), helps to zero in on the LD50 with fewer animals.[2]

Q2: We are observing rapid mortality in our animal models, even at low doses of a diterpenoid alkaloid. What could be the cause and how can we mitigate this?

A2: Rapid mortality with diterpenoid alkaloids is a common challenge due to their potent and fast-acting nature. Potential causes and solutions include:

  • Rapid Absorption and Onset of Action: Many diterpenoid alkaloids, like aconitine (B1665448), are absorbed quickly, leading to a rapid onset of severe toxic effects.[3]

    • Solution: Consider alternative routes of administration that allow for slower absorption, such as subcutaneous or oral administration, if appropriate for the study's objectives. For intravenous administration, use a slow infusion rate.

  • Vehicle-Related Toxicity: The vehicle used to dissolve the alkaloid may have its own toxic effects or may enhance the absorption and toxicity of the compound.

    • Solution: Always include a vehicle-only control group to assess the vehicle's effects. If the vehicle is suspected to be an issue, explore alternative, less toxic vehicles.

  • High Peak Plasma Concentration (Cmax): A rapid administration can lead to a high Cmax, which may be the primary driver of acute toxicity.

    • Solution: Adjust the dosing regimen to achieve a lower Cmax. This can be done by splitting the total daily dose into multiple smaller doses administered over a longer period.

Q3: Our in vitro results for a diterpenoid alkaloid showed low toxicity, but we are seeing significant toxicity in our in vivo studies. Why is there a discrepancy?

A3: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to several factors:

  • Metabolism: The parent compound may be metabolized in vivo to a more toxic metabolite. The liver is a primary site of metabolism, and in vitro systems may not fully replicate this.

  • Pharmacokinetics and Tissue Distribution: The compound may accumulate in specific organs, reaching toxic concentrations that are not predicted by in vitro models. For example, some diterpenoid alkaloids are known to be cardiotoxic or neurotoxic, suggesting they may concentrate in the heart and nervous system.[4][5]

  • Complex Physiological Responses: In vivo systems involve complex interactions between different organ systems and physiological responses (e.g., immune responses) that cannot be fully replicated in vitro.

Q4: How can we refine our dosing protocols to incorporate humane endpoints when working with highly toxic diterpenoid alkaloids?

A4: Given the severe and rapid-onset toxicity of many diterpenoid alkaloids, implementing humane endpoints is crucial for animal welfare. Death should not be the primary endpoint. Instead, establish clear criteria for euthanasia based on observable clinical signs that precede severe suffering.

Humane Endpoint Criteria for Diterpenoid Alkaloid Toxicity:

CategoryClinical SignsAction
Neurological Severe tremors, convulsions, paralysis, inability to ambulate.Euthanize
Cardiovascular Severe and persistent arrhythmia (observed via ECG), cyanosis (blue discoloration of skin/mucous membranes).Euthanize
Respiratory Severe respiratory distress (gasping, labored breathing).Euthanize
General Loss of more than 20% of body weight, persistent inability to eat or drink, moribund state.Euthanize

Troubleshooting Guides

Problem 1: Poor Solubility of Diterpenoid Alkaloid in Aqueous Vehicles

  • Challenge: Many diterpenoid alkaloids have low water solubility, making it difficult to prepare formulations for in vivo administration, especially for intravenous routes.

  • Troubleshooting Steps:

    • Co-solvents: Utilize water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. However, it is crucial to test the toxicity of the co-solvent at the intended concentration.

    • Surfactants: Employ surfactants like Tween 80 or Cremophor EL to form micelles that can encapsulate the hydrophobic compound.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the alkaloid, increasing its aqueous solubility.

    • pH Adjustment: For alkaloids with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.

    • Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems can enhance solubility and absorption.

Problem 2: Difficulty in Establishing a Dose-Response Relationship

  • Challenge: Diterpenoid alkaloids often have a very steep dose-response curve, meaning a small increase in dose can lead to a large increase in toxicity. This can make it difficult to identify a range of doses that produce graded effects. Some phytochemicals may also exhibit a biphasic (hormetic) dose-response, where low doses have a stimulatory effect and high doses have an inhibitory effect.

  • Troubleshooting Steps:

    • Use a Narrower Dose Range: Based on the results of a sighting study, select a narrower range of doses for the main study.

    • Increase the Number of Dose Groups: Using more dose groups with smaller increments between them can help to better define the dose-response curve.

    • Consider a Biphasic Model: If a non-monotonic dose-response is observed, analyze the data using a model that can account for hormesis.

    • Monitor Multiple Endpoints: In addition to mortality, monitor a range of sublethal endpoints (e.g., changes in body weight, clinical signs, biomarkers) to better characterize the dose-response relationship.

Data Presentation

Table 1: Acute Toxicity (LD50) of Selected Diterpenoid Alkaloids in Rodents

Diterpenoid AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
AconitineMouseOral1.8
AconitineMouseIntravenous0.100
AconitineMouseIntraperitoneal0.270
AconitineRatIntravenous0.064
LappaconitineMouseOral32.4
LappaconitineRatOral20
Lappaconitine HBrMouseIntravenous6.1
Lappaconitine HBrMouseOral25.0

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study Using the Up-and-Down Procedure (UDP)

This protocol is a refinement to traditional LD50 studies, aiming to reduce the number of animals used.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or ICR mice), 7-8 weeks old.

  • Sighting Study:

    • Administer an initial estimated dose to one animal via oral gavage. This initial dose can be estimated from literature or in vitro data.

    • Observe the animal for up to 48 hours for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Main Study:

    • The dosing of subsequent animals continues based on the outcome of the previous animal.

    • The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

    • The LD50 is then calculated using specialized software.

  • Observations:

    • Record clinical signs of toxicity, body weight, and mortality at regular intervals for at least 14 days.

Protocol 2: Evaluation of Cardiotoxicity Using Electrocardiogram (ECG) in Rats

This protocol is designed to assess the arrhythmogenic potential of diterpenoid alkaloids.

  • Animal Model: Use adult male or female Sprague-Dawley rats.

  • Electrode Implantation (for conscious ECG monitoring):

    • Anesthetize the rat.

    • Surgically implant ECG electrodes subcutaneously. A common configuration is a two-lead system.

  • ECG Recording:

    • Allow the animal to recover from surgery for at least 48 hours.

    • Connect the implanted electrodes to a data acquisition system.

    • Record a baseline ECG for a stable period (e.g., 20-30 minutes).

    • Administer the diterpenoid alkaloid via the desired route (e.g., intravenous infusion).

    • Continuously record the ECG during and after administration.

  • Data Analysis:

    • Analyze the ECG recordings for changes in heart rate, heart rate variability, and the duration of various intervals (e.g., QT interval).

    • Identify the occurrence of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

Protocol 3: Neurotoxicity Assessment Using a Functional Observational Battery (FOB)

The FOB is a series of non-invasive tests to detect and quantify neurotoxic effects.

  • Animal Model: Use young adult rats (at least 42 days old), with equal numbers of males and females in each dose group.

  • Dosing: Administer the test substance at a minimum of three dose levels, plus a control group.

  • Observations: Conduct the FOB at the time of peak effect (determined from pharmacokinetic data, if available) and at specified intervals thereafter. The FOB includes:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Observations: Assess arousal, gait, and the presence of tremors or convulsions.

    • Sensorimotor Tests: Evaluate responses to various stimuli (e.g., approach, touch, tail pinch), grip strength, and motor activity.

    • Physiological Measures: Record body weight and body temperature.

  • Scoring: Use a standardized scoring system to quantify the observations.

  • Data Analysis: Analyze the data to determine the incidence, severity, and dose-relationship of any neurobehavioral effects.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Definitive Toxicity Studies cluster_3 Phase 4: Data Analysis & Refinement Lit_Review Literature Review & In Silico Modeling In_Vitro In Vitro Cytotoxicity Assays Sighting_Study Sighting Study (Up-and-Down Procedure) In_Vitro->Sighting_Study Dose_Selection Dose Range Selection Sighting_Study->Dose_Selection Acute_Toxicity Acute Toxicity Study (e.g., LD50 determination) Dose_Selection->Acute_Toxicity Organ_Toxicity Specific Organ Toxicity (Neurotoxicity, Cardiotoxicity) Dose_Selection->Organ_Toxicity Data_Analysis Data Analysis & Endpoint Evaluation Acute_Toxicity->Data_Analysis Organ_Toxicity->Data_Analysis Protocol_Refinement Protocol Refinement Data_Analysis->Protocol_Refinement

Caption: Workflow for diterpenoid alkaloid toxicity assessment.

Aconitine_Cardiotoxicity_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Effects Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Activates Ca_Channel L-type Ca2+ Channel Aconitine->Ca_Channel Activates Na_Influx ↑ Intracellular Na+ Na_Channel->Na_Influx Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx NCX Na+/Ca2+ Exchanger NCX->Ca_Influx Na_Influx->NCX Reverses Ca_Overload Ca2+ Overload Ca_Influx->Ca_Overload p38_MAPK p38 MAPK Activation Ca_Overload->p38_MAPK Arrhythmia Arrhythmia Ca_Overload->Arrhythmia Apoptosis Apoptosis p38_MAPK->Apoptosis Cardiomyocyte_Damage Cardiomyocyte Damage Apoptosis->Cardiomyocyte_Damage Arrhythmia->Cardiomyocyte_Damage

Caption: Aconitine-induced cardiotoxicity signaling pathway.

References

Addressing matrix effects in the LC-MS analysis of herbal extracts containing Carmichaenine C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of herbal extracts containing Carmichaenine C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of complex herbal extracts, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: What are the common sources of matrix effects in the analysis of herbal extracts containing this compound?

A2: Herbal extracts are complex mixtures containing numerous compounds that can interfere with the analysis of this compound. Common sources of matrix effects include:

  • Endogenous components: Other alkaloids, glycosides, flavonoids, saponins, tannins, and fatty acids naturally present in the plant material.[4]

  • Excipients and processing reagents: Substances introduced during the preparation of herbal products, such as binders, fillers, and solvents.

  • Sample preparation artifacts: Impurities introduced from solvents, vials, and other labware.

Q3: How can I assess the presence and magnitude of matrix effects in my LC-MS analysis?

A3: Matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer post-column while a blank matrix extract is injected. Any deviation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): The peak area of this compound in a standard solution is compared to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound in herbal extracts.

Issue 1: Poor sensitivity or inconsistent peak areas for this compound.

This is a common symptom of ion suppression caused by co-eluting matrix components.

  • Recommended Action:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Refer to the detailed protocols for Sample Dilution , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) in the "Experimental Protocols" section.

    • Modify Chromatographic Conditions: Adjusting the LC gradient, flow rate, or column chemistry can help separate this compound from interfering compounds.

    • Use a Different Calibration Strategy: Employing Matrix-Matched Calibration or the Standard Addition Method can compensate for matrix effects that cannot be eliminated through sample cleanup.

Issue 2: High background noise or elevated baseline in the chromatogram.

This can be caused by a high concentration of matrix components being introduced into the MS system.

  • Recommended Action:

    • Implement a More Rigorous Cleanup: Consider using a multi-step cleanup approach, such as combining LLE with SPE.

    • Dilute the Sample: A simple dilution of the extract can significantly reduce the concentration of interfering compounds. A dilution factor of 100x has been shown to minimize matrix effects to less than 10% for Aconitum alkaloids in some matrices.

    • Utilize a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly concentrated, early-eluting matrix components to prevent contamination of the ion source.

Issue 3: Inaccurate quantification even with an internal standard.

While a suitable internal standard (IS) can compensate for some matrix effects, it may not perfectly track the behavior of this compound if the interfering compounds specifically affect the analyte.

  • Recommended Action:

    • Verify IS Suitability: Ensure the chosen internal standard has a similar chemical structure, ionization efficiency, and retention time to this compound. A stable isotope-labeled internal standard is the most ideal choice.

    • Assess Matrix Effects on the IS: Perform a quantitative assessment of matrix effects on the internal standard as you would for the analyte.

    • Consider the Standard Addition Method: This method is highly effective at correcting for matrix effects as the calibration is performed in the actual sample matrix.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in mitigating matrix effects for Aconitum alkaloids, including compounds structurally related to this compound.

Mitigation StrategyMatrixAnalyte(s)Observed Matrix Effect ReductionReference
Sample Dilution Spice PowderAconitum Alkaloids<15% with 2-5x dilution; <10% with ≥100x dilution
Liquid-Liquid Extraction (LLE) Dietary SupplementsAconitum AlkaloidsEffective in removing interferences prior to SPE cleanup
Solid-Phase Extraction (SPE) Dietary SupplementsAconitum AlkaloidsSignificantly reduces matrix interferences
SPE (Mixed-Mode Cation Exchange) Biological FluidsAconitineEnables detection at low ng/g levels
Matrix-Matched Calibration Rat PlasmaAconitum AlkaloidsAllows for accurate quantification in a biological matrix

Experimental Protocols

1. Sample Dilution Protocol

This is the simplest approach to reduce matrix effects, suitable when the concentration of this compound is sufficiently high.

  • Prepare the herbal extract according to your standard procedure.

  • Centrifuge the extract at 14,000 rpm for 10 minutes.

  • Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 50:50 methanol (B129727)/water with 0.1% formic acid).

  • Dilution factors can range from 2x to 100x or higher, depending on the initial matrix load and analyte concentration. A 100x dilution has been shown to reduce matrix effects to less than 10% in some cases.

  • Vortex the diluted sample and inject it into the LC-MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

LLE is effective for separating analytes from complex matrices based on their differential solubility in immiscible liquids.

  • Accurately weigh 1 g of the powdered herbal sample into a centrifuge tube.

  • Add 1 mL of 10% ammonia (B1221849) solution and vortex for 1 minute.

  • Add 10 mL of diethyl ether, shake vigorously for 10 minutes, and then sonicate for 15 minutes.

  • Centrifuge at 4500 rpm for 10 minutes.

  • Transfer the supernatant (ether layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

3. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)

This protocol is highly effective for cleaning up extracts containing basic compounds like this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/cation exchange) with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the reconstituted extract from the LLE step (or a diluted crude extract with adjusted pH) onto the SPE cartridge.

  • Washing 1: Wash the cartridge with 2 mL of 0.1% acetic acid in water to remove polar interferences.

  • Washing 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 2 mL of 5% ammonia solution in methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

4. Matrix-Matched Calibration Protocol

This method compensates for matrix effects by preparing calibration standards in a blank matrix that is free of the analyte.

  • Obtain a blank herbal matrix that is known to not contain this compound.

  • Prepare a blank matrix extract using the same sample preparation procedure as for the unknown samples.

  • Prepare a series of working standard solutions of this compound at different concentrations.

  • Spike aliquots of the blank matrix extract with the working standard solutions to create a set of matrix-matched calibration standards.

  • Analyze the matrix-matched standards and the unknown samples by LC-MS.

  • Construct the calibration curve using the peak areas of the matrix-matched standards.

5. Standard Addition Protocol

This is the most accurate method for quantification in the presence of significant matrix effects, as the calibration is performed within each sample.

  • Divide an unknown sample extract into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution. The added amounts should ideally be 0.5x, 1x, and 1.5x the estimated amount of this compound in the sample.

  • Analyze all aliquots by LC-MS.

  • Plot the peak area versus the added concentration of this compound.

  • Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-axis (where the peak area is zero).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Matrix Effect Mitigation cluster_analysis Analysis cluster_calibration Calibration Strategy Herbal_Sample Herbal Sample Extraction Extraction Herbal_Sample->Extraction Dilution Dilution Extraction->Dilution Simple LLE Liquid-Liquid Extraction Extraction->LLE Moderate SPE Solid-Phase Extraction Extraction->SPE Complex LCMS LC-MS Analysis Dilution->LCMS LLE->LCMS SPE->LCMS Solvent_Cal Solvent Calibration LCMS->Solvent_Cal High Matrix Effect Risk Matrix_Matched Matrix-Matched Calibration LCMS->Matrix_Matched Compensates for Matrix Effects Std_Addition Standard Addition LCMS->Std_Addition Corrects for Matrix Effects Troubleshooting_Logic Start Poor Sensitivity or Inconsistent Peaks? Improve_Prep Optimize Sample Prep (Dilution, LLE, SPE) Start->Improve_Prep Yes Change_Cal Change Calibration (Matrix-Matched, Std Add) Start->Change_Cal No, but still inaccurate Optimize_LC Optimize LC Method Improve_Prep->Optimize_LC Reassess Re-evaluate Matrix Effects Improve_Prep->Reassess Change_Cal->Reassess Optimize_LC->Reassess End Accurate Quantification Reassess->End Successful End_Fail Consult Further Reassess->End_Fail Unsuccessful

References

Validation & Comparative

Comparing the biological activity of Carmichaenine C with other Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the biological activities of Carmichaenine C with other Aconitum alkaloids is currently not feasible due to a lack of available scientific data on this compound. Extensive searches of scientific literature and databases did not yield specific information regarding its anti-inflammatory, analgesic, or cardiotoxic effects. Therefore, this guide provides a comparative overview of four other well-researched Aconitum alkaloids: Aconitine, Mesaconitine, Hypaconitine (all C19-diterpenoid alkaloids), and Songorine (a C20-diterpenoid alkaloid).

This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to highlight the varying biological activities and toxicities of these compounds. The information is presented through comparative data tables, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and experimental workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the analgesic, anti-inflammatory, and cytotoxic activities of Aconitine, Mesaconitine, Hypaconitine, and Songorine. Direct comparison is challenging due to variations in experimental conditions across different studies.

AlkaloidAnalgesic Activity (Hot Plate Test, Mice) - ED50 (mg/kg)Reference
Aconitine~0.06[1]
MesaconitineStrong analgesic effect reported, specific ED50 in this test not found.[2]
HypaconitinePotent analgesic effect reported, specific ED50 in this test not found.[1]
SongorineAnti-nociceptive effects reported, specific ED50 in this test not found.[3][4]
AlkaloidAnti-inflammatory Activity (Carrageenan-Induced Paw Edema, Rodents)Reference
AconitineInhibition of formalin-induced edema reported.
MesaconitineInhibition of carrageenan-induced paw edema reported.
HypaconitineStrong anti-inflammatory activity reported.
SongorineAnti-inflammatory effects reported.
AlkaloidCardiotoxicity (H9c2 Cell Viability) - IC50 (µM)Reference
Aconitine32
MesaconitineCytotoxic effects on H9c2 cells reported, specific IC50 not found.
HypaconitineCytotoxic effects on H9c2 cells reported, specific IC50 not found.
SongorineAnti-arrhythmic activity reported, suggesting a different cardiac profile. LD50 (anti-arrhythmic) = 142 mg/kg, ED50 = 7.3 mg/kg (in vivo, rats).

Key Signaling Pathways and Mechanisms of Action

The biological effects of Aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, including neurons and cardiomyocytes.

Aconitum Alkaloids Mechanism of Action Mechanism of Action of Aconitum Alkaloids on Voltage-Gated Sodium Channels Aconitine Aconitine / Mesaconitine / Hypaconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Persistent_Activation Persistent Activation of Na+ Channel VGSC->Persistent_Activation Leads to Na_Influx Prolonged Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Analgesia Analgesia (at low doses) Depolarization->Analgesia Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Figure 1: Mechanism of C19-diterpenoid alkaloids on voltage-gated sodium channels.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of Aconitum alkaloids.

Experimental_Workflow General Workflow for Biological Activity Screening of Aconitum Alkaloids Start Start: Isolate Aconitum Alkaloid In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo Cytotoxicity Cytotoxicity Assay (e.g., H9c2 Cell Viability) In_Vitro->Cytotoxicity Anti_Inflammatory_In_Vitro Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) In_Vitro->Anti_Inflammatory_In_Vitro Analgesic_In_Vivo Analgesic Assay (e.g., Hot Plate Test) In_Vivo->Analgesic_In_Vivo Anti_Inflammatory_In_Vivo Anti-inflammatory Assay (e.g., Carrageenan-induced Paw Edema) In_Vivo->Anti_Inflammatory_In_Vivo Toxicity_In_Vivo Acute Toxicity Study (LD50 determination) In_Vivo->Toxicity_In_Vivo Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Anti_Inflammatory_In_Vitro->Data_Analysis Analgesic_In_Vivo->Data_Analysis Anti_Inflammatory_In_Vivo->Data_Analysis Toxicity_In_Vivo->Data_Analysis

Figure 2: A general experimental workflow for screening Aconitum alkaloids.

Detailed Experimental Protocols

Analgesic Activity: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5°C).

  • Transparent cylindrical restrainer to keep the mouse on the hot plate.

  • Test animals: Male Kunming mice (18-22 g).

  • Test compounds (Aconitum alkaloids) and a standard analgesic (e.g., Aspirin).

  • Vehicle (e.g., 0.9% saline).

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping: Mice are randomly divided into groups (n=6-10 per group): vehicle control, standard drug, and different doses of the test compound.

  • Baseline Latency: Before drug administration, each mouse is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The vehicle, standard drug, or test compound is administered to the respective groups (e.g., orally or intraperitoneally).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the pain response is measured again for each mouse.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as a percentage of the maximal possible effect (%MPE). The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit edema induced by carrageenan.

Materials:

  • Plethysmometer or digital calipers to measure paw volume/thickness.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test animals: Wistar rats (150-200 g).

  • Test compounds (Aconitum alkaloids) and a standard anti-inflammatory drug (e.g., Indomethacin).

  • Vehicle.

Procedure:

  • Acclimatization and Grouping: Animals are acclimatized and randomly divided into experimental groups.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each rat is measured.

  • Drug Administration: The vehicle, standard drug, or test compound is administered (e.g., orally or intraperitoneally) one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume/Thickness Measurement: The paw volume or thickness is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cardiotoxicity: H9c2 Cell Viability Assay (MTT Assay)

Objective: To evaluate the in vitro cytotoxicity of a test compound on a cardiomyocyte cell line.

Materials:

  • H9c2 rat cardiomyocyte cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Test compounds (Aconitum alkaloids).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: H9c2 cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). A control group receives only the vehicle.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

References

Comparative Cytotoxicity Analysis: Aconitine vs. Other Aconitum carmichaelii Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of aconitine (B1665448) and other alkaloids isolated from Aconitum carmichaelii. While a direct comparative study on a compound specifically named "Carmichaenine C" is not available in the current scientific literature, this document synthesizes available data on the cytotoxicity of various diterpenoid alkaloids from Aconitum carmichaelii, offering a valuable resource for understanding their relative toxicities and mechanisms of action.

Executive Summary

Aconitine, a C19-diterpenoid alkaloid, is a well-documented potent cardiotoxin (B1139618) and neurotoxin.[1][2] Its cytotoxicity is primarily attributed to its ability to persistently activate voltage-gated sodium channels.[3] Studies on other alkaloids from Aconitum carmichaelii reveal that the diester-diterpenoid structure is a key determinant of high toxicity.[2][4] This analysis consolidates cytotoxic data, outlines common experimental methodologies, and illustrates the known signaling pathways involved in the toxic effects of these compounds.

Data Presentation: Cytotoxicity of Aconitine and Related Alkaloids

The following table summarizes the available quantitative data on the cytotoxicity of various alkaloids isolated from Aconitum carmichaelii. It is important to note that experimental conditions such as cell line, exposure time, and assay method can significantly influence the observed cytotoxicity values.

CompoundCell LineAssayExposure Time (h)IC50 ValueReference
Aconitine H9c2 (rat cardiomyocytes)MTT24562.06 µg/mL
Aconitine H9c2 (rat cardiomyocytes)MTT48Not specified
Aconitine H9c2 (rat cardiomyocytes)MTT72Not specified
Hypaconitine H9c2 (rat cardiomyocytes)MTT24, 48, 72Not specified (less toxic than aconitine)
Mesaconitine H9c2 (rat cardiomyocytes)MTT24, 48, 72Not specified (less toxic than aconitine)
New Aconitine-type Alkaloid (Compound 4) H9c2 (rat cardiomyocytes)Not specifiedNot specifiedSignificant toxicity observed
Known Alkaloids (Compounds 7, 9-13) H9c2 (rat cardiomyocytes)Not specifiedNot specifiedSignificant toxicities observed

Note: Specific IC50 values for all compounds are not consistently reported across studies. "Significant toxicity" indicates that the compounds were identified as cytotoxic in the referenced study, but specific quantitative data was not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of Aconitum alkaloids.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids (e.g., aconitine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Mandatory Visualization

Signaling Pathway of Aconitine-Induced Cardiotoxicity

The following diagram illustrates the primary signaling pathway implicated in the cardiotoxicity of aconitine.

Aconitine_Cardiotoxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload via Na+/Ca2+ exchanger Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase activation ROS Increased ROS Production Mitochondrial_Dysfunction->ROS ROS->Mitochondrial_Dysfunction

Caption: Aconitine-induced cardiotoxicity pathway.

General Experimental Workflow for Cytotoxicity Assessment

This diagram outlines a typical workflow for evaluating the cytotoxicity of novel compounds.

Cytotoxicity_Workflow Compound_Isolation Compound Isolation (from A. carmichaelii) Compound_Treatment Compound Treatment (Dose-Response) Compound_Isolation->Compound_Treatment Cell_Culture Cell Line Culture (e.g., H9c2) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: Cytotoxicity assessment workflow.

Conclusion

Aconitine stands out as a highly cytotoxic alkaloid from Aconitum carmichaelii, with its primary mechanism of action being the persistent activation of voltage-gated sodium channels, leading to ion channel disruption and subsequent apoptosis. While quantitative cytotoxic data for a broader range of alkaloids from this plant, including the specifically requested "this compound," is limited in the public domain, the available evidence strongly suggests that the diester-diterpenoid structure is a critical feature for high toxicity. Further research is warranted to isolate and characterize the cytotoxicity of less-studied alkaloids from Aconitum carmichaelii to build a more comprehensive comparative profile. This will be crucial for the development of safer therapeutic agents derived from this potent medicinal plant.

References

In-depth Comparative Analysis of Carmichaenine C Derivatives: A Review of Current Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

The broader family of Aconitum alkaloids, which includes highly toxic C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine, has been the primary focus of pharmacological and toxicological research.[1][2] Studies on Aconitum carmichaelii have extensively documented the potent analgesic, anti-inflammatory, and cardiotonic effects of its alkaloid constituents.[1][3] However, the high toxicity of many of these compounds has also been a major area of investigation, with research often centered on detoxification methods and understanding the toxic mechanisms.[3]

While general biological activities of various alkaloids isolated from Aconitum carmichaelii have been reported, these studies do not constitute a systematic SAR investigation for Carmichaenine C itself. For instance, some research has identified antiviral and antibacterial activities in certain alkaloids from the plant. Other studies have focused on the pharmacological effects of processed Aconitum roots and the transformation of its alkaloid composition during processing.

A typical SAR study involves the chemical synthesis of a library of derivatives of a lead compound, in this case, this compound. These derivatives would possess systematic modifications to their chemical structure. Subsequently, each derivative would be subjected to a battery of biological assays to quantify their activity for a specific target (e.g., an enzyme or receptor). The resulting data would then be analyzed to correlate specific structural features with changes in biological activity, providing insights for the rational design of more potent and selective compounds. The absence of such published data for this compound derivatives prevents the creation of the requested comparative guide.

General Workflow for Structure-Activity Relationship (SAR) Studies

To provide context for researchers and drug development professionals, the following diagram illustrates the general workflow of a typical SAR study, which would be applicable to future investigations of this compound derivatives.

SAR_Workflow cluster_0 Discovery & Lead Identification cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis & Iteration lead_compound Lead Compound (e.g., this compound) synthesis Synthesis of Analog Library lead_compound->synthesis Structural Modification screening In Vitro Screening (e.g., Enzyme/Receptor Assays) synthesis->screening Testing in_vivo In Vivo Testing (Animal Models) screening->in_vivo Promising Candidates sar_analysis SAR Analysis screening->sar_analysis Activity Data optimization Lead Optimization sar_analysis->optimization Identify Key Moieties optimization->synthesis Design New Analogs

Caption: General workflow of a structure-activity relationship (SAR) study.

This visualization outlines the iterative process of designing, synthesizing, and testing new chemical entities based on a lead structure to optimize their biological activity and other pharmacological properties.

At present, the scientific community would benefit from focused research initiatives to synthesize and evaluate a series of this compound derivatives. Such studies would be invaluable in unlocking the therapeutic potential of this natural product and paving the way for the development of novel drug candidates. Researchers interested in this area are encouraged to initiate projects focused on the systematic exploration of the this compound chemical space.

References

Comparative Bioactivity of Carmichaenine C and Delnuttaline A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reported bioactivities of two diterpenoid alkaloids: Carmichaenine C, isolated from Aconitum carmichaelii, and delnuttaline A, from Delphinium nuttallianum. Due to the limited availability of direct comparative studies, this document synthesizes data from research on the broader classes of alkaloids from their respective plant genera to infer and compare their potential pharmacological effects. The guide is intended for researchers, scientists, and professionals in drug development.

Overview of Bioactivities

Alkaloids derived from Aconitum and Delphinium species are known for a wide range of potent biological effects. While often associated with toxicity, these compounds also exhibit significant therapeutic potential.

This compound , as an alkaloid from Aconitum carmichaelii, is presumed to share the analgesic, anti-inflammatory, and cardiotonic properties characteristic of this group. The total alkaloids from Aconitum carmichaelii have been shown to mitigate acute kidney injury induced by cisplatin (B142131) through the inhibition of inflammation and oxidative stress.[1] Furthermore, these alkaloids have demonstrated efficacy against ulcerative colitis by inhibiting the MAPK/NF-κB/STAT3 signaling pathway.[2]

Delnuttaline A belongs to the norditerpenoid alkaloids found in Delphinium nuttallianum. This class of compounds is recognized for its potent neuromuscular blocking activity, acting as antagonists at nicotinic acetylcholine (B1216132) receptors.[3] Beyond their toxicity, diterpenoid alkaloids from Delphinium species have been investigated for a range of pharmacological activities, including antiarrhythmic, analgesic, and anti-inflammatory effects. Notably, delnuttaline A has been identified for its potential to enhance the chemosensitivity of gastric cancer cells to cisplatin by inactivating the p38-MAPK and PI3K/AKT/mTOR signaling pathways.

Quantitative Bioactivity Data

Table 1: Analgesic and Anti-inflammatory Activity of Representative Aconitum Alkaloids

BioactivityCompound/ExtractAssayModelResult
Analgesic Aconitine-like alkaloidsFormalin-induced hyperalgesiaMiceED₅₀ ≈ 0.06 mg/kg[4]
Analgesic LappaconitineAcetic acid-induced writhingRatsED₅₀ = 3.5 mg/kg[5]
Anti-inflammatory Aconitine derivatives (33, 34, 35)IL-6 production inhibitionLPS-stimulated RAW264.7 macrophagesIC₅₀ = 29.60, 18.87, 25.39 µg/mL, respectively
Anti-inflammatory Total Alkaloids of A. carmichaeliiInhibition of inflammatory cytokines (TNF-α, IL-1β, IL-6)DSS-induced colitis in miceSignificant reduction in cytokine levels

Table 2: Cytotoxic and Neuromuscular Blocking Activity of Representative Delphinium Alkaloids

BioactivityCompound/ExtractAssayCell Line/ModelResult
Cytotoxicity Delphatisine CSRB assayA549 (Lung carcinoma)IC₅₀ = 2.36 µmol/L
Cytotoxicity Delphinium alkaloid fraction (Da)MTT assayDU-145 (Prostate cancer)IC₅₀ = 62.33 ± 2.52 µg/mL
Cytotoxicity Trichodelphinines B and EMTT assayA549 (Lung carcinoma)IC₅₀ = 18.64 and 12.03 µM, respectively
Neuromuscular Blockade N-(methylsuccinimido) anthranoyllycoctonine-type alkaloidsCompound muscle action potential (CMAP) blockadeLizard neuromuscular preparationIC₅₀ = 0.32 - 13.2 µM

Signaling Pathways

The bioactivities of these alkaloids are mediated through their interaction with key cellular signaling pathways.

Delnuttaline A: Inhibition of Pro-survival Pathways in Cancer

Delnuttaline A has been shown to potentiate the effect of cisplatin in gastric cancer by inhibiting the PI3K/AKT/mTOR and p38-MAPK signaling pathways. These pathways are crucial for cell survival, proliferation, and resistance to chemotherapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation p38_MAPK p38 MAPK p38_MAPK->Proliferation p38_MAPK->Apoptosis Inhibits Delnuttaline_A Delnuttaline A Delnuttaline_A->PI3K Inhibits Delnuttaline_A->p38_MAPK Inhibits Stress_Stimuli Stress Stimuli (e.g., Cisplatin) Stress_Stimuli->p38_MAPK Activates

Delnuttaline A inhibits the PI3K/AKT/mTOR and p38-MAPK pathways.
Aconitum Alkaloids: Modulation of Inflammatory Pathways

Alkaloids from Aconitum carmichaelii have been demonstrated to exert anti-inflammatory effects by downregulating key inflammatory signaling pathways, including MAPK and NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IκB kinase (IKK) TLR4->IKK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Genes NFkB_IkB NF-κB-IκB complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Inflammatory_Genes Aconitum_Alkaloids Aconitum Alkaloids Aconitum_Alkaloids->MAPK Inhibits Aconitum_Alkaloids->NFkB Inhibits Nuclear Translocation LPS LPS LPS->TLR4 Activates

Aconitum alkaloids inhibit inflammatory signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the bioactivities of these alkaloids.

General Experimental Workflow for Bioactivity Screening

G Compound_Prep Compound Preparation (this compound / Delnuttaline A) Dose_Response Dose-Response Treatment Compound_Prep->Dose_Response Cell_Culture Cell Culture / Animal Model Selection Cell_Culture->Dose_Response Bioassay Bioactivity Assay (e.g., MTT, Carrageenan Paw Edema) Dose_Response->Bioassay Data_Collection Data Collection (e.g., Absorbance, Paw Volume) Bioassay->Data_Collection Data_Analysis Data Analysis (IC₅₀ / ED₅₀ Calculation) Data_Collection->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Signaling Pathways) Data_Analysis->Mechanism_Study

A general workflow for assessing the bioactivity of natural compounds.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., delnuttaline A) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (e.g., an Aconitum alkaloid) or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of the compounds on the expression and phosphorylation of key proteins in a specific signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified duration, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, phospho-p38, total p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Conclusion

This compound and delnuttaline A, as representative alkaloids from Aconitum and Delphinium species, respectively, exhibit distinct yet potentially overlapping bioactivity profiles. While both classes of compounds have demonstrated analgesic and anti-inflammatory potential, delnuttaline A and its congeners show prominent neuromuscular blocking and cytotoxic activities. A particularly promising avenue for delnuttaline A is its ability to sensitize cancer cells to conventional chemotherapy by targeting key survival signaling pathways. In contrast, the therapeutic potential of this compound and related alkaloids appears more aligned with the management of inflammatory conditions and pain, though their inherent toxicity necessitates careful consideration. Further direct comparative studies are warranted to fully elucidate the pharmacological profiles of these two compounds and to explore their therapeutic potential.

References

A Comparative Guide to the In Vitro Validation of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel neuroprotective compounds is a cornerstone of neuroscience research, aiming to identify and validate therapeutic agents capable of mitigating neuronal damage in a variety of neurological disorders. This guide provides a comparative framework for the in vitro validation of a novel compound, here exemplified by the hypothetical "Carmichaenine C," against established neuroprotective agents: Acetyl-L-carnitine, Carnosic Acid, and Clemastine. By presenting standardized experimental protocols and comparative data, this document serves as a resource for researchers, scientists, and drug development professionals to objectively assess the neuroprotective potential of new chemical entities.

Experimental Workflow for In Vitro Neuroprotective Screening

The following diagram outlines a typical workflow for the in vitro screening and validation of a novel neuroprotective compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Advanced Models A Novel Compound (this compound) Synthesis/Isolation B Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A->B C Determine Non-Toxic Concentration Range B->C D Induce Neurotoxicity in Neuronal Cell Line (e.g., SH-SY5Y, PC12) C->D E Treatment with this compound and Comparators D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G Apoptosis Assays (e.g., Caspase-3 activity, TUNEL) F->G H Oxidative Stress Assays (e.g., ROS levels, SOD activity) F->H I Signaling Pathway Analysis (e.g., Western Blot for Nrf2, Akt) F->I J Primary Neuron Cultures I->J K Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay I->K L Co-culture Models I->L

Caption: Experimental workflow for in vitro neuroprotection studies.

Cell Viability Assays

Objective: To assess the ability of a test compound to protect neuronal cells from a neurotoxic insult, thereby preserving cell viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of "this compound" or the comparator compounds (Acetyl-L-carnitine, Carnosic Acid) for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent. For example, to model oxidative stress, add hydrogen peroxide (H₂O₂) to a final concentration of 150-200 µM and incubate for 24 hours.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

Comparative Data: Neuroprotection Against Oxidative Stress
CompoundCell LineNeurotoxic InsultConcentration% Cell Viability (relative to control)
This compound SH-SY5YH₂O₂ (200 µM)[Experimental][Experimental Data]
Acetyl-L-carnitinePC12Oxygen-Glucose Deprivation (OGD)200 µmol/LIncreased viability compared to OGD alone[1]
Carnosic AcidPrimary Cortical NeuronsH₂O₂ (150 µM)5 µM~80%[2]
Edaravone (for comparison)Primary Cortical NeuronsH₂O₂ (150 µM)10 µM~60%[2]

Apoptosis Assays

Objective: To determine if the neuroprotective effect of a compound is mediated by the inhibition of apoptosis (programmed cell death). This can be assessed by measuring the activity of key executioner caspases, such as caspase-3.

Experimental Protocol: Caspase-3 Activity Assay
  • Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol, including the induction of neurotoxicity.

  • Cell Lysis: After the treatment period, lyse the cells using a specific lysis buffer provided with a caspase-3 activity assay kit.

  • Substrate Incubation: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate at 37°C for 1-2 hours.

  • Colorimetric Reading: Measure the absorbance of the resulting colorimetric product at 405 nm.

  • Data Analysis: Quantify caspase-3 activity relative to the control group and compare the inhibitory effects of the test compounds.

Comparative Data: Inhibition of Apoptosis
CompoundCell LineApoptotic StimulusConcentration% Reduction in Caspase-3 Activity
This compound SH-SY5YStaurosporine (1 µM)[Experimental][Experimental Data]
Acetyl-L-carnitinePC12Oxygen-Glucose Deprivation (OGD)200 µmol/LSignificantly reduced TUNEL-positive cells[1]
Carnosic AcidSH-SY5YMethylglyoxal (MG)[Not specified]Inhibited caspase-3 activation[3]
Neamine (for comparison)Diabetic Rat Brain (in vivo)Ischemic Stroke10mg/kgSignificantly decreased cleaved caspase-3

Oxidative Stress and Signaling Pathways

Objective: To investigate the antioxidant properties of a compound and its effect on key signaling pathways involved in cellular defense against oxidative stress, such as the Nrf2-ARE pathway.

Experimental Protocol: Western Blot for Nrf2 Activation
  • Cell Culture and Treatment: Treat neuronal cells with the test compounds for a specified time.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a specialized kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the level of nuclear translocation of Nrf2, indicative of its activation.

Nrf2-ARE Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of activators like Carnosic Acid, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

G cluster_0 Cytoplasm cluster_1 Nucleus CA Carnosic Acid Keap1 Keap1 CA->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Ub Ubiquitin-Proteasome Degradation Nrf2_c->Ub degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes activates transcription Cytoplasm Cytoplasm Genes->Cytoplasm Neuroprotection

Caption: Carnosic Acid activates the Nrf2-ARE pathway.

Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

Objective: To evaluate the potential of a compound to promote the differentiation of OPCs into mature, myelinating oligodendrocytes, a key process in remyelination and neuro-repair.

Experimental Protocol: Immunocytochemistry for Myelin Basic Protein (MBP)
  • OPC Culture: Isolate and culture primary OPCs or use an OPC cell line.

  • Differentiation Induction: Treat OPCs with the test compounds (e.g., "this compound," Clemastine) in a differentiation-promoting medium for several days.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes.

  • Secondary Antibody and Visualization: Use a fluorescently labeled secondary antibody and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the number of MBP-positive cells or the area of MBP staining relative to the total number of cells (e.g., counterstained with DAPI).

Comparative Data: Promotion of OPC Differentiation
CompoundCell ModelKey MarkerConcentrationOutcome
This compound Primary Rat OPCsMBP[Experimental][Experimental Data]
ClemastinePrimary Rat OPCsMBP[Not specified]Promotes OPC differentiation
ClemastineOLN cell line[Not specified]3 µMSupports normal cellular activities of OPCs
ClemastineIn vivo (SCI model)MBP[Not specified]Increased MBP density

This guide provides a structured approach for the in vitro validation of the neuroprotective effects of a novel compound, "this compound," by comparing it against well-characterized agents. The presented experimental protocols and comparative data tables offer a framework for generating robust and reproducible results. The visualization of experimental workflows and signaling pathways further aids in understanding the potential mechanisms of action. By employing these methodologies, researchers can effectively evaluate and prioritize new candidates for further development in the treatment of neurodegenerative diseases.

References

A Comparative Guide to the Efficacy of Extraction Methods for Atisine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for atisine-type alkaloids, a class of C20-diterpenoid alkaloids known for their significant pharmacological potential. The selection of an appropriate extraction technique is critical for maximizing yield and purity, while minimizing processing time and environmental impact. This document outlines the comparative efficacy of conventional and modern extraction techniques, supported by experimental data and detailed methodologies.

Comparative Efficacy of Extraction Methods

The efficiency of alkaloid extraction is determined by several key parameters, including yield, purity of the extract, consumption of solvent, and the time required for the extraction process. Below is a summary of quantitative data comparing different extraction methods.

Extraction MethodAverage Alkaloid Yield (%)Average Purity (%)Extraction TimeSolvent Consumption
Maceration Low67.9%[1]48 hours (2880 min)[1]High (e.g., 200 mL)[1]
Soxhlet Extraction Moderate74.9%[1]6 hours (360 min)[1]High (e.g., 150 mL)
Ultrasound-Assisted Extraction (UAE) Moderate to HighModerate30 minModerate (e.g., 80 mL)
Microwave-Assisted Extraction (MAE) High88.2%10-25 minLow (e.g., 50 mL)
Accelerated Solvent Extraction (ASE) 2.63%88.8%15-20 minLow (e.g., 60 mL)
Pulsed Electric Field (PEF) Extraction High (e.g., 3.94 mg/g for Guanfu base A)Not specified< 1 minLow (Solid-to-solvent ratio 1:12)
Supercritical Fluid Extraction (SFE) VariableHighVariableLow (CO2 is recycled)

Note: The yields and purities are highly dependent on the specific plant material, the solvent used, and the precise experimental conditions. The data presented is a synthesis of findings from various studies on alkaloid extraction.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Maceration

Maceration is a traditional method that involves soaking the plant material in a solvent at room temperature over an extended period.

  • Protocol:

    • The dried and powdered plant material (e.g., roots of Aconitum species) is placed in a sealed container.

    • A suitable solvent (e.g., ethanol, methanol, or a mixture with water) is added to completely submerge the plant material.

    • The mixture is left to stand at room temperature for a period of several hours to days, with occasional agitation.

    • The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Soxhlet Extraction

This method allows for continuous extraction with a fresh supply of the solvent.

  • Protocol:

    • The powdered plant material is placed in a thimble made of porous material.

    • The thimble is placed in the main chamber of the Soxhlet extractor.

    • The extraction solvent is heated in a flask. The vapor travels to a condenser, where it cools and drips into the thimble containing the plant material.

    • Once the solvent level in the thimble reaches a certain point, it is siphoned back into the flask, carrying the extracted alkaloids.

    • This cycle is repeated multiple times to ensure thorough extraction.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Protocol:

    • The powdered plant material is suspended in a suitable solvent in a flask.

    • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The mixture is subjected to ultrasonication for a specified time (e.g., 30 minutes) and at a controlled temperature.

    • After extraction, the mixture is filtered, and the solvent is removed to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Protocol:

    • The plant material is mixed with a polar solvent in a microwave-safe vessel.

    • The vessel is placed in a microwave extractor and irradiated under controlled conditions of power, temperature, and time (e.g., 10-25 minutes).

    • The rapid heating of the solvent within the plant cells causes them to rupture, releasing the alkaloids.

    • The extract is then filtered and concentrated.

Accelerated Solvent Extraction (ASE)

ASE, also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase the efficiency of the extraction process.

  • Protocol:

    • The powdered plant material is packed into a stainless-steel extraction cell.

    • The cell is heated to a specific temperature (e.g., 50-200 °C), and the solvent is pumped through at high pressure (e.g., 10-15 MPa) to maintain it in a liquid state.

    • The high temperature and pressure enhance the solubility and diffusion of the alkaloids.

    • The extract is collected in a vial after a short extraction time (e.g., 15-20 minutes).

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.

  • Protocol:

    • The plant material is placed in an extraction vessel.

    • Supercritical CO2, often modified with a co-solvent like ethanol, is passed through the vessel.

    • The pressure and temperature are controlled to maintain the CO2 in a supercritical state, where it has properties of both a liquid and a gas, allowing for efficient penetration and dissolution of the alkaloids.

    • The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted alkaloids.

Visualizations

General Experimental Workflow for Atisine-Type Alkaloid Extraction and Analysis

The following diagram illustrates a typical workflow from plant material preparation to the analysis of the extracted atisine-type alkaloids.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Identification A Plant Material (e.g., Aconitum species) B Drying & Grinding A->B C Choice of Extraction Method (e.g., UAE, MAE, SFE) B->C D Crude Alkaloid Extract C->D E Acid-Base Extraction D->E F Column Chromatography (e.g., Silica Gel, Alumina) E->F G Purified Alkaloid Fraction F->G H HPLC / UPLC G->H I Mass Spectrometry (MS) G->I J NMR Spectroscopy G->J K Identified Atisine-Type Alkaloids H->K I->K J->K

Caption: General workflow for the extraction and analysis of atisine-type alkaloids.

Signaling Pathway (Illustrative Example)

While the prompt requests a signaling pathway, the provided search results focus on extraction methodologies rather than the biological activities or signaling pathways of atisine-type alkaloids. Therefore, a representative diagram illustrating a logical relationship in the context of extraction optimization is provided instead.

G cluster_0 Input Parameters cluster_1 Process cluster_2 Output Metrics A Solvent Type E Extraction Process A->E B Temperature B->E C Time C->E D Pressure (for ASE/SFE) D->E F Alkaloid Yield E->F G Purity E->G H Efficiency (Time/Solvent Use) E->H

Caption: Logical relationship of parameters in extraction process optimization.

References

Benchmarking the synthetic efficiency of different routes to the Carmichaenine C core structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of elegant and efficient synthetic routes to complex natural products is a cornerstone of organic chemistry and drug development. A critical aspect of this endeavor is the ability to objectively compare and benchmark different synthetic strategies. While the specific target of Carmichaenine C lacks published total syntheses in the available literature, precluding a direct comparative analysis, this guide provides a framework for evaluating synthetic efficiency using illustrative examples from the broader family of complex alkaloids. By understanding and applying these metrics, researchers can make more informed decisions in route design and optimization.

Key Metrics for Synthetic Efficiency

The efficiency of a synthetic route is a multifaceted concept that extends beyond the final percentage yield. A comprehensive assessment involves a variety of quantitative metrics that evaluate the consumption of resources, complexity of transformations, and overall elegance of the synthetic design.

Table 1: Quantitative Metrics for Benchmarking Synthetic Efficiency

MetricDescriptionFormulaIdeal Value
Overall Yield (%) The product of the yields of all chemical steps in the longest linear sequence.% Overall Yield = (Yield₁ × Yield₂ × ... × Yieldₙ) × 100High
Step Count (Longest Linear Sequence) The number of chemical transformations in the longest direct path from starting material to the final product.N/ALow
Atom Economy (%) A measure of how many atoms from the reactants are incorporated into the desired product.Atom Economy = (MW of Product / Σ MW of Reactants) × 100High
Step Economy A qualitative measure that favors routes with fewer individual transformations, even if some are multi-component reactions.N/AHigh
Redox Economy A principle that favors reactions that do not change the overall oxidation state of the molecule, minimizing the use of external oxidants or reductants.N/AHigh
Convergence The degree to which a synthesis combines large, pre-assembled fragments in the later stages.N/AHigh

Illustrative Comparison of Hypothetical Synthetic Routes

To demonstrate the application of these metrics, let's consider two hypothetical synthetic routes to a generic complex alkaloid core, "Alkaloid X."

Route A: A Linear Approach

This strategy involves the sequential modification of a single starting material through a series of individual reactions.

Route B: A Convergent Approach

This strategy involves the independent synthesis of two key fragments, which are then coupled to form the core structure.

Table 2: Comparative Analysis of Hypothetical Routes to Alkaloid X

MetricRoute A (Linear)Route B (Convergent)Analysis
Overall Yield (%) 15%25%Route B is significantly higher yielding.
Longest Linear Sequence 12 steps8 stepsRoute B is more step-economical.
Atom Economy (Key Coupling) 65%85%The key fragment coupling in Route B is more atom-economical.
Convergence LowHighRoute B's convergent nature contributes to its higher overall yield.

Experimental Protocols: A Template for Reporting

Detailed and reproducible experimental protocols are essential for the validation and comparison of synthetic routes. The following template outlines the key information that should be included for each critical reaction step.

Synthesis of Intermediate 4 (Route A)

  • Reaction: Friedel-Crafts Acylation

  • Reactants:

    • Intermediate 3 (1.0 g, 5.0 mmol, 1.0 equiv)

    • Acetyl chloride (0.43 mL, 6.0 mmol, 1.2 equiv)

    • Aluminum chloride (0.80 g, 6.0 mmol, 1.2 equiv)

  • Solvent: Dichloromethane (B109758) (20 mL)

  • Procedure: To a solution of Intermediate 3 in dichloromethane at 0 °C was added aluminum chloride in one portion. Acetyl chloride was then added dropwise over 10 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Workup: The reaction was quenched by the slow addition of ice-cold 1 M HCl (15 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with saturated sodium bicarbonate solution (15 mL), brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate (B1210297) in hexanes) to afford Intermediate 4 as a white solid.

  • Yield: 0.95 g (85%)

  • Characterization: ¹H NMR, ¹³C NMR, HRMS, IR data should be provided here.

Visualization of Synthetic Pathways

Visualizing synthetic routes can provide a clear and intuitive understanding of the overall strategy. The following diagrams, generated using Graphviz, illustrate the logical flow of the hypothetical linear and convergent approaches.

Linear_Synthetic_Pathway A Starting Material B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D Intermediate 3 C->D Step 3 E Intermediate 4 D->E Step 4 F Intermediate 5 E->F Step 5 G Intermediate 6 F->G Step 6 H Intermediate 7 G->H Step 7 I Intermediate 8 H->I Step 8 J Intermediate 9 I->J Step 9 K Intermediate 10 J->K Step 10 L Intermediate 11 K->L Step 11 M Alkaloid X Core L->M Step 12

Caption: A linear synthetic pathway to the Alkaloid X core.

Convergent_Synthetic_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Intermediate A1 A1->A2 Step 1a A3 Intermediate A2 A2->A3 Step 2a A4 Fragment A A3->A4 Step 3a Coupling Fragment Coupling A4->Coupling B1 Starting Material B B2 Intermediate B1 B1->B2 Step 1b B3 Intermediate B2 B2->B3 Step 2b B4 Intermediate B3 B3->B4 Step 3b B5 Fragment B B4->B5 Step 4b B5->Coupling C1 Intermediate C1 Coupling->C1 Step 5 C2 Intermediate C2 C1->C2 Step 6 C3 Alkaloid X Core C2->C3 Step 7

Caption: A convergent synthetic pathway to the Alkaloid X core.

Conclusion

While a direct comparative analysis for the this compound core structure is not currently possible due to a lack of published synthetic routes, the framework presented here provides a robust methodology for benchmarking synthetic efficiency. By consistently applying metrics such as overall yield, step count, and atom economy, and by adhering to detailed experimental reporting, the chemical community can more effectively evaluate and compare synthetic strategies for any complex natural product. The use of visualization tools further aids in the conceptual understanding of these intricate molecular journeys. This systematic approach is invaluable for advancing the art and science of total synthesis.

Safety Operating Guide

Proper Disposal of Carmichaenine C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carmichaenine C, a toxic Aconitum alkaloid, is a critical component of laboratory safety and environmental responsibility. As with other potent alkaloids, this compound must be managed as hazardous waste, adhering to stringent protocols to mitigate risks to personnel and the environment. Improper disposal can lead to severe contamination and potential health hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the general steps for its safe disposal:

  • Waste Identification and Classification : Treat all this compound and materials contaminated with it as hazardous chemical waste. This includes pure compounds, solutions, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.

  • Containerization :

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, screw-cap container. Ensure the container is resistant to the solvent used.

    • Never mix this compound waste with incompatible chemicals.

  • Labeling :

    • Affix a hazardous waste label to the container immediately.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[2]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Disposal Request and Collection :

    • Do not dispose of this compound down the drain or in regular trash.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Data Summary for Disposal Procedures

ParameterGuidelineSource
Waste Classification Hazardous Waste (Toxic)General practice for Aconitum alkaloids
PPE Requirement Chemical-resistant gloves, safety goggles, lab coatStandard laboratory safety protocols
Handling Location Certified Chemical Fume HoodStandard laboratory safety protocols
Container Type Leak-proof, compatible, with a secure lid
Waste Labeling "Hazardous Waste", Chemical Name, Hazard Warning
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Collection by institutional EHS or licensed waste hauler
Prohibited Disposal No drain or regular trash disposal

Experimental Protocols Referenced

The procedures outlined are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. Specific experimental methodologies for the detoxification of Aconitum alkaloids, such as prolonged decoction, exist but are not recommended for in-lab waste treatment due to the production of potentially hazardous byproducts. The safest and most compliant method for disposal is through a certified hazardous waste management program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Handle in Chemical Fume Hood B->C D Select Compatible, Leak-Proof Container C->D Step 2 E Affix Hazardous Waste Label - Chemical Name - Hazard Information D->E Step 3 F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F Step 4 G Submit Waste Collection Request to EHS Department F->G Step 5 H EHS Collects Waste for Proper Disposal via Licensed Facility G->H

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Carmichaenine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Carmichaenine C, a diterpenoid alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety guidelines for Aconitine, a closely related and highly toxic alkaloid from the same chemical family. Aconitum alkaloids are known for their severe cardiotoxicity and neurotoxicity. Extreme caution is mandatory when handling these compounds.

Personal Protective Equipment (PPE)

Due to the acute toxicity of this compound, a comprehensive PPE protocol is essential to prevent any route of exposure.

PPE CategorySpecificationStandard
Respiratory Protection Full-face particle respirator or a full-face supplied-air respirator.NIOSH (US) N100 or CEN (EU) EN 143 (P3)
Hand Protection Chemical-resistant, disposable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.Follow good laboratory practices.
Eye Protection Face shield and safety glasses.NIOSH (US) or EN 166 (EU)
Skin and Body Protection Laboratory coat.N/A

Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and to maintain the integrity of the compound.

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Ensure adequate ventilation at all times.[1]

    • Avoid all contact with skin and eyes.[1]

    • Use proper glove removal technique to avoid skin contact.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

  • In case of skin contact:

    • Immediately wash the affected area with soap and plenty of water.

    • Remove contaminated clothing.

    • Seek immediate medical attention.

  • In case of eye contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes.

    • Seek immediate medical attention.

  • If inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • If ingested:

    • Do not induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to protect personnel and the environment.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear full PPE, including respiratory protection, before entering the spill area.

    • Avoid breathing dust or vapors.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate decontaminating solution.

  • Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.

    • Follow all applicable local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard operational workflow for handling highly potent compounds like this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE A->B Proceed if safe C Weighing in Fume Hood B->C D Solubilization C->D E Experimentation D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Standard operational workflow for handling this compound.

The following diagram outlines the decision-making process and actions to be taken in the event of an accidental spill of this compound.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.